Fumagilin-105
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C46H60N2O9 |
|---|---|
分子量 |
785.0 g/mol |
IUPAC 名称 |
[5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (2E,4E,6E,8E)-10-oxo-10-[2-[2-[2-[(3-phenylmethoxyphenyl)methylamino]ethoxy]ethoxy]ethylamino]deca-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C46H60N2O9/c1-35(2)21-22-40-45(3,57-40)44-43(51-4)39(23-24-46(44)34-55-46)56-42(50)20-13-8-6-5-7-12-19-41(49)48-26-28-53-30-29-52-27-25-47-32-37-17-14-18-38(31-37)54-33-36-15-10-9-11-16-36/h5-21,31,39-40,43-44,47H,22-30,32-34H2,1-4H3,(H,48,49)/b7-5+,8-6+,19-12+,20-13+ |
InChI 键 |
SVBWUBDTABZRQC-IKTQTWKJSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of Fumagillin-105: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fumagillin-105, a representative of the fumagillin (B1674178) class of natural product derivatives, exerts its potent anti-angiogenic effects through a highly specific and irreversible mechanism of action. This technical guide delineates the molecular interactions and cellular pathways modulated by Fumagillin-105 and its analogs, providing a comprehensive resource for researchers in oncology and vascular biology. The primary molecular target is identified as Methionine Aminopeptidase 2 (MetAP2), a key enzyme in protein post-translational modification. Inhibition of MetAP2 initiates a signaling cascade culminating in endothelial cell cycle arrest, thereby preventing the formation of new blood vessels, a critical process for tumor growth and metastasis. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the core signaling pathways and experimental workflows.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a fundamental process in both normal physiological development and pathological conditions, most notably cancer. Tumors beyond a certain size require a dedicated blood supply for continued growth and dissemination. Consequently, inhibition of angiogenesis has emerged as a promising strategy in cancer therapy. Fumagillin, a natural product isolated from Aspergillus fumigatus, and its synthetic analogs, including TNP-470 and the autophagy-targeting chimera (AUTOTAC) Fumagillin-105, have been extensively studied for their potent anti-angiogenic properties.[1] This guide focuses on the intricate molecular mechanism of Fumagillin-105, providing a detailed understanding for researchers and drug development professionals.
The Primary Molecular Target: Methionine Aminopeptidase 2 (MetAP2)
The cornerstone of Fumagillin-105's mechanism of action is its direct and irreversible inhibition of Methionine Aminopeptidase 2 (MetAP2).[2] MetAP2 is a cytosolic metalloenzyme responsible for the removal of the N-terminal methionine from nascent polypeptide chains, a crucial step in protein maturation and function.[3]
Fumagillin and its analogs, including Fumagillin-105, are highly selective for MetAP2 over its isoform, MetAP1.[4] This specificity is attributed to the unique three-dimensional structure of the MetAP2 active site. The fumagillin molecule forms a covalent bond with a specific histidine residue, His231, within the active site of human MetAP2, leading to the enzyme's permanent inactivation.[5] This irreversible binding is a key feature of the fumagillin class of inhibitors.
Downstream Signaling Pathways
The inhibition of MetAP2 by Fumagillin-105 triggers a cascade of downstream cellular events, primarily leading to the suppression of endothelial cell proliferation. The most well-characterized pathway involves the activation of the p53 tumor suppressor protein.
The p53-p21 Axis and Cell Cycle Arrest
Treatment of endothelial cells with fumagillin analogs leads to the activation of the p53 pathway.[6][7][8] This activation results in the transcriptional upregulation of the cyclin-dependent kinase (CDK) inhibitor p21WAF1/CIP1.[9] p21, in turn, binds to and inhibits cyclin E-CDK2 complexes, which are essential for the G1 to S phase transition of the cell cycle.[9] The net result is a cell cycle arrest in the late G1 phase, specifically in endothelial cells, which are particularly sensitive to the effects of Fumagillin-105.[6][10][11] This cytostatic effect on endothelial cells is the primary driver of the compound's anti-angiogenic activity.
dot
Caption: Signaling pathway of Fumagillin-105's anti-angiogenic action.
Quantitative Data
The biological activity of Fumagillin-105 and its analogs has been quantified in various in vitro and in vivo models. The following tables summarize key efficacy data.
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| Fumagilin-105 | MetAP2 Degradation | HEK293 | DC50 | 0.7 µM | [12] |
| TNP-470 | Cell Growth Inhibition | HUVE | IC50 | 15 pg/mL | [6][10] |
| TNP-470 | Cell Cycle Progression | Fibroblasts | IC50 | ~1 µM | [7] |
| TNP-470 | Cell Proliferation | A549 | IC50 | ~1 µg/mL | [13] |
| Fumagillin | Amebicidal Activity | E. histolytica | IC50 | 60.8 - 89.0 nM | [14] |
| Fumagillin | In vitro Growth | P. falciparum | IC50 | 4 - 17 ng/mL | [15] |
| TNP-470 | In vitro Growth | P. falciparum | IC50 | 4 - 17 ng/mL | [15] |
IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration.
Experimental Protocols
The elucidation of Fumagillin-105's mechanism of action has relied on a variety of key experimental techniques. Below are detailed methodologies for commonly cited experiments.
Western Blot Analysis for p53 and p21 Expression
Objective: To determine the protein levels of p53 and p21 in endothelial cells following treatment with a fumagillin analog.
Methodology:
-
Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to sub-confluency and synchronized in the G0 phase by serum starvation. Cells are then stimulated with serum in the presence of the fumagillin analog (e.g., 10 nM TNP-470) or vehicle control for various time points (e.g., 0, 4, 8, 12, 24 hours).[7][9]
-
Lysate Preparation: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. Total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p53 (e.g., 1:1000 dilution) and p21 (e.g., 1:500 dilution). A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.[9][16][17]
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the relative protein expression levels, normalized to the loading control.
Reverse Transcription Polymerase Chain Reaction (RT-PCR) for p21 mRNA Expression
Objective: To measure the relative abundance of p21 mRNA transcripts in endothelial cells treated with a fumagillin analog.
Methodology:
-
Cell Culture and Treatment: HUVECs are treated as described in the Western Blot protocol.
-
RNA Extraction: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer.
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA (e.g., 1 µg) using a reverse transcriptase enzyme (e.g., SuperScript II, Invitrogen) and random hexamer primers.[18]
-
Real-Time PCR (qPCR): The qPCR reaction is performed using a SYBR Green-based master mix and primers specific for the p21 gene and a reference gene (e.g., GAPDH or β-actin).[19][20][21] The reaction is run on a real-time PCR system.
-
Data Analysis: The relative expression of p21 mRNA is calculated using the ΔΔCt method, normalized to the expression of the reference gene.
Corneal Micropocket Angiogenesis Assay
Objective: To assess the in vivo anti-angiogenic activity of a fumagillin analog.
Methodology:
-
Pellet Preparation: Slow-release pellets containing a pro-angiogenic factor (e.g., basic fibroblast growth factor, bFGF, or vascular endothelial growth factor, VEGF) are prepared.[22]
-
Animal Model: Anesthesia is administered to mice (e.g., C57BL/6).[23]
-
Surgical Procedure: A micropocket is surgically created in the avascular cornea of the mouse eye. The growth factor-containing pellet is implanted into this pocket.[24][25]
-
Treatment: The mice are treated systemically (e.g., intraperitoneal injection) with the fumagillin analog (e.g., TNP-470 at 30 mg/kg) or a vehicle control on alternating days.[7]
-
Observation and Quantification: After a set period (e.g., 5-7 days), the extent of new blood vessel growth from the limbal vasculature towards the pellet is observed and quantified using a slit-lamp biomicroscope. The area of neovascularization is measured.[22]
-
Data Analysis: The area of angiogenesis in the treated group is compared to that in the control group to determine the inhibitory effect of the compound.
dot
Caption: Experimental workflow for the corneal micropocket angiogenesis assay.
Conclusion
Fumagillin-105 and its analogs represent a class of potent anti-angiogenic agents with a well-defined mechanism of action. Their high specificity for and irreversible inhibition of MetAP2 lead to a cytostatic effect in endothelial cells through the p53-p21 signaling pathway. This detailed understanding of their molecular and cellular effects provides a strong foundation for their continued investigation and development as therapeutic agents in oncology and other diseases characterized by pathological angiogenesis. The experimental protocols and quantitative data presented herein serve as a valuable resource for researchers in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Antiangiogenic Synergism of Integrin-Targeted Fumagillin Nanoparticles and Atorvastatin in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methionine AminoPeptidase Type-2 Inhibitors Targeting Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fumagillin, a Mycotoxin of Aspergillus fumigatus: Biosynthesis, Biological Activities, Detection, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytostatic inhibition of endothelial cell growth by the angiogenesis inhibitor TNP-470 (AGM-1470) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antiangiogenic agent TNP-470 requires p53 and p21CIP/WAF for endothelial cell growth arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell cycle inhibition by the anti-angiogenic agent TNP-470 is mediated by p53 and p21WAF1/CIP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Cytostatic inhibition of endothelial cell growth by the angiogenesis inhibitor TNP-470 (AGM-1470) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Significant inhibition of endothelial cell growth in tumor vasculature by an angiogenesis inhibitor, TNP-470 (AGM-1470) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorbyt.com [biorbyt.com]
- 13. Inhibition of expression of vascular endothelial growth factor and its receptors in pulmonary adenocarcinoma cell by TNP-470 in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. RT-PCR Protocols | Office of Scientific Affairs [osa.stonybrookmedicine.edu]
- 19. Effect of Ionizing Radiation on the Transcript Variants Expression of p21 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantification of p21 gene expression in Caco-2 cells treated with sodium butyrate using real-time reverse transcription-PCR (RT-PCR) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The mouse cornea micropocket angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Corneal Micropocket Assay: A Model of Angiogenesis and Lymphangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Corneal Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. m.youtube.com [m.youtube.com]
Fumagillin-105: An In-Depth Technical Guide to an Autophagy-Targeting Chimera (AUTOTAC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address previously "undruggable" targets. The AUTOphagy-TArgeting Chimera (AUTOTAC) platform represents a novel strategy within this field, harnessing the cell's own autophagy machinery to eliminate proteins of interest. This technical guide provides a comprehensive overview of Fumagillin-105, a first-in-class AUTOTAC designed to degrade Methionine Aminopeptidase 2 (MetAP2), a protein implicated in angiogenesis and tumor progression. We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the application of AUTOTAC technology.
Introduction to Fumagillin-105 and the AUTOTAC Platform
The AUTOTAC platform utilizes bifunctional molecules that simultaneously bind to a target protein and the autophagy receptor p62/SQSTM1.[1] This targeted engagement initiates the sequestration and subsequent degradation of the target protein via the autophagy-lysosome system.[1][2] This process is distinct from other targeted protein degradation technologies, such as PROTACs (Proteolysis-Targeting Chimeras), which primarily utilize the ubiquitin-proteasome system. A key advantage of the AUTOTAC platform is its ability to degrade not only monomeric proteins but also protein aggregates that are often resistant to proteasomal degradation.[3]
Fumagillin-105 is a pioneering AUTOTAC that consists of three key components: a ligand that binds to the target protein MetAP2, a linker, and a ligand that specifically engages the ZZ domain of the p62 autophagy receptor.[4] By hijacking the p62-mediated autophagy pathway, Fumagillin-105 facilitates the degradation of MetAP2 in a ubiquitination-independent manner.[4] This targeted degradation of MetAP2 has been shown to inhibit tumor cell migration and induce programmed cell death, highlighting the therapeutic potential of Fumagillin-105 in oncology.[4]
Quantitative Data Summary
The efficacy of Fumagillin-105 in degrading MetAP2 and its downstream functional effects have been quantified in various cell lines. The following tables summarize the key quantitative data.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ | HEK293 | ~0.7 µM | [4] |
| U87-MG | ~500 nM | [4] | |
| Dₘₐₓ (24h) | HEK293 | ~1-10 µM | [4] |
-
DC₅₀ (Degradation Concentration 50%): The concentration of Fumagillin-105 required to degrade 50% of the target protein (MetAP2) after a specified time.
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of target protein degradation achieved with Fumagillin-105.
| Functional Assay | Cell Line | Fumagillin-105 Concentration | Effect | Reference |
| Cell Migration Inhibition | U87-MG | 5 µM | Inhibition of cell migration | [4] |
| Programmed Cell Death | HeLa | 1 µM (48h) | Increase in sub-G1 phase cell population | [4] |
Mechanism of Action: Signaling Pathway
Fumagillin-105-mediated degradation of MetAP2 is initiated by the formation of a ternary complex between Fumagillin-105, MetAP2, and the p62 autophagy receptor. The AUTOTAC molecule binds to the ZZ domain of p62, inducing a conformational change that promotes p62 self-oligomerization. This oligomerization is a critical step in the activation of selective autophagy. The resulting MetAP2-Fumagillin-105-p62 complex is then sequestered into autophagosomes, which subsequently fuse with lysosomes for the degradation of the cargo.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize Fumagillin-105.
Western Blot for MetAP2 Degradation
Objective: To quantify the degradation of MetAP2 in cells treated with Fumagillin-105.
Materials:
-
HEK293 or U87-MG cells
-
Fumagillin-105
-
Complete culture medium
-
PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-MetAP2
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed HEK293 or U87-MG cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of Fumagillin-105 (e.g., 0-10 µM) for 24 hours.
-
Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA protein assay.
-
SDS-PAGE: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-MetAP2 antibody and the loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the percentage of MetAP2 degradation relative to the loading control.
Transwell Migration Assay
Objective: To assess the effect of Fumagillin-105 on the migration of U87-MG glioblastoma cells.
Materials:
-
U87-MG cells
-
Fumagillin-105 (5 µM)
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Serum-free medium
-
Complete medium (with FBS as a chemoattractant)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture U87-MG cells and serum-starve them overnight before the assay.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add complete medium (containing FBS) to the lower chamber.
-
Cell Seeding: Resuspend the serum-starved U87-MG cells in serum-free medium and seed them into the upper chamber of the Transwell inserts. Include a treatment group with 5 µM Fumagillin-105 in the upper chamber.
-
Incubation: Incubate the plate for 24 hours to allow for cell migration.
-
Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixation solution, and then stain them with crystal violet.
-
Imaging and Quantification: Wash the inserts, allow them to dry, and then image the stained cells using a microscope. Count the number of migrated cells in several random fields to quantify cell migration.
Programmed Cell Death Analysis (Sub-G1 Flow Cytometry)
Objective: To determine if Fumagillin-105 induces programmed cell death in HeLa cells by analyzing the sub-G1 cell population.
Materials:
-
HeLa cells
-
Fumagillin-105 (1 µM)
-
Complete culture medium
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed HeLa cells and treat them with 1 µM Fumagillin-105 for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with PBS.
-
Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Flow Cytometry Analysis: Incubate the cells in the dark for 15-30 minutes at room temperature. Analyze the samples using a flow cytometer to measure the DNA content.
-
Data Analysis: Gate on the cell population to exclude debris and aggregates. The sub-G1 peak, which represents cells with fragmented DNA (a hallmark of apoptosis), is quantified to determine the percentage of apoptotic cells.
Experimental and Logical Workflows
The characterization of an AUTOTAC like Fumagillin-105 follows a logical progression from demonstrating target engagement and degradation to assessing its functional consequences in cellular models.
Conclusion
Fumagillin-105 serves as a powerful tool and a promising therapeutic lead, demonstrating the potential of the AUTOTAC platform for targeted protein degradation. Its ability to induce the degradation of MetAP2 through the p62-mediated autophagy pathway offers a novel approach to inhibit cancer cell migration and promote apoptosis. The data and protocols presented in this guide provide a comprehensive resource for researchers to further explore the biology of Fumagillin-105 and to develop new AUTOTACs for other challenging disease targets. As our understanding of the autophagy-lysosome system deepens, the AUTOTAC technology is poised to become a significant modality in the expanding landscape of targeted therapeutics.
References
The Intricate Dance of Structure and Activity: A Deep Dive into Fumagillin Analogs
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth exploration of the structure-activity relationship (SAR) of fumagillin (B1674178) and its analogs, potent inhibitors of methionine aminopeptidase-2 (MetAP2). By delving into the molecular interactions, signaling pathways, and experimental methodologies, this guide offers a valuable resource for the scientific community engaged in the development of novel therapeutics targeting angiogenesis and other MetAP2-mediated diseases.
Fumagillin, a natural product secreted by Aspergillus fumigatus, and its synthetic analog TNP-470, have demonstrated significant anti-angiogenic properties.[1] Their primary mechanism of action involves the irreversible inhibition of MetAP2, a crucial enzyme in protein post-translational modification.[2] This inhibition leads to cell cycle arrest, particularly in the G1 phase, of endothelial cells, thereby preventing the formation of new blood vessels.[1]
Unveiling the Structure-Activity Relationship
The potency of fumagillin analogs is intricately linked to their chemical structure. The spiroepoxide moiety within the fumagillin core is critical for its covalent interaction with the active site of MetAP2.[3] Specifically, the ring epoxide is responsible for the covalent modification of a key histidine residue (His-231) in MetAP2, leading to irreversible inhibition.[3] In contrast, the side chain epoxide has been shown to be dispensable for this activity.[3]
Modifications to other parts of the fumagillin molecule have yielded a range of analogs with varying potencies. For instance, the synthetic derivative TNP-470 exhibits approximately 50 times greater potency in inhibiting endothelial cell proliferation compared to the parent compound, fumagillin.[4] The exploration of various substitutions at different positions of the fumagillin scaffold continues to be a key strategy in the development of new MetAP2 inhibitors with improved efficacy and reduced toxicity.
Quantitative Analysis of Fumagillin Analogs
To facilitate a comparative understanding of the SAR, the following tables summarize the in vitro and cellular activities of key fumagillin analogs and other MetAP2 inhibitors.
| Inhibitor | Target | IC50 (nM) | Notes |
| Irreversible Inhibitors | |||
| Fumagillin | MetAP2 | Low nM | Natural product, parent compound.[5] |
| TNP-470 (AGM-1470) | MetAP2 | Low nM | Synthetic analog with higher potency than fumagillin.[5] |
| PPI-2458 | MetAP2 | - | Orally active fumagillin analog.[6] |
| Reversible Inhibitors | |||
| M8891 | MetAP2 | 20 | A reversible inhibitor identified through high-throughput screening.[6] |
| Triazole-based inhibitor | MetAP2 | 8 | Highly selective for MetAP2 over MetAP1.[7] |
Note: IC50 values can vary depending on assay conditions.
| Inhibitor | Cell Line | GI50 (nM) | Notes |
| Fumagillin Analogues | |||
| PPI-2458 | HUVEC | 0.2 | Human Umbilical Vein Endothelial Cells.[6] |
| PPI-2458 | HFLS-RA | 0.04 | Human Fibroblast-Like Synoviocytes from Rheumatoid Arthritis.[6] |
| PPI-2458 | SU-DHL-16 (NHL) | 1.9 | Non-Hodgkin's Lymphoma cell line.[6] |
| Reversible Inhibitors | |||
| M8891 | HUVEC | 20 | [6] |
GI50 is the concentration of an inhibitor that causes a 50% reduction in cell growth.
Signaling Pathways and Experimental Workflows
The inhibition of MetAP2 by fumagillin and its analogs triggers a downstream signaling cascade that ultimately leads to the suppression of angiogenesis. A simplified representation of this pathway and a typical experimental workflow for evaluating novel analogs are depicted below.
Detailed Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of robust SAR studies. The following are detailed methodologies for key assays used in the evaluation of fumagillin analogs.
MetAP2 Enzyme Inhibition Assay
This assay quantifies the inhibitory activity of a compound against purified MetAP2 enzyme.
Materials:
-
Recombinant human MetAP2 enzyme
-
MetAP2 substrate (e.g., Met-Gly-Met-Met)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 40 mM KCl, 1.5 mM CoCl2)[3]
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, incubate various concentrations of the inhibitors or a solvent control with 1 nM recombinant MetAP2 in the assay buffer for 1 hour at 4°C.[3]
-
Initiate the enzymatic reaction by adding the MetAP2 substrate to a final concentration of 4 mM and incubate at 37°C.[3]
-
After 20 minutes, quench the reaction by adding EDTA to a final concentration of 10 mM.[3]
-
Quantify the amount of released methionine using a standard method.
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Endothelial Cell Proliferation Assay
This cell-based assay assesses the anti-proliferative effect of the compounds on endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Appropriate cell culture medium and supplements
-
Test compounds
-
96-well cell culture plates
-
Cell proliferation detection reagent (e.g., based on [3H]thymidine incorporation or colorimetric/fluorometric methods)
Procedure:
-
Seed HUVECs into a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds or a vehicle control and incubate for a defined period (e.g., 24-72 hours).
-
For [3H]thymidine incorporation assays, pulse the cells with [3H]thymidine for the final 6 hours of incubation.[8]
-
Harvest the cells and measure the incorporated radioactivity using a scintillation counter.[8]
-
Alternatively, use a commercial cell proliferation reagent according to the manufacturer's instructions to measure cell viability.
-
Calculate the percentage of growth inhibition for each compound concentration relative to the vehicle control.
-
Determine the GI50 value by plotting the percentage of growth inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Angiogenesis Models
1. Chick Chorioallantoic Membrane (CAM) Assay:
This well-established model is used to assess angiogenesis in a living system.
Procedure:
-
Incubate fertilized chicken eggs at 37°C in a humidified incubator.
-
On embryonic day 3, create a small window in the eggshell to expose the CAM.
-
Prepare sterile gelatin sponges containing the test compound (e.g., 1-10 µg per sponge) or vehicle control.[1]
-
On embryonic day 8, place the sponges on the CAM.[1]
-
Reseal the window and continue incubation for 4 days.[1]
-
On embryonic day 12, image the vasculature around the sponges using a stereomicroscope and quantify the degree of angiogenesis.[1]
2. Matrigel Plug Assay:
This in vivo model evaluates the formation of new blood vessels into a subcutaneously implanted Matrigel plug.
Procedure:
-
Mix the test compound with liquid Matrigel on ice. Pro-angiogenic factors like bFGF or VEGF can be included to stimulate angiogenesis.
-
Subcutaneously inject the Matrigel mixture into the flank of mice.[1]
-
The Matrigel will form a solid plug at body temperature.
-
After a defined period (typically 7-14 days), excise the Matrigel plugs.[1]
-
Analyze the plugs for neovascularization through histological staining (e.g., for CD31) or by measuring the hemoglobin content.
Conclusion
The intricate structure-activity relationship of fumagillin and its analogs provides a fertile ground for the design and development of novel MetAP2 inhibitors. A thorough understanding of the key structural motifs, the underlying signaling pathways, and the application of robust experimental protocols are paramount for advancing this promising class of therapeutic agents. This guide serves as a foundational resource to aid researchers in their quest for more effective and safer drugs targeting MetAP2-driven pathologies.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic analogues of TNP-470 and ovalicin reveal a common molecular basis for inhibition of angiogenesis and immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Methionine AminoPeptidase Type-2 Inhibitors Targeting Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Small molecule inhibitors of methionine aminopeptidase type 2 (MetAP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell cycle inhibition by the anti-angiogenic agent TNP-470 is mediated by p53 and p21WAF1/CIP1 - PMC [pmc.ncbi.nlm.nih.gov]
Fumagilin Analogs for Targeted Degradation of Methionine Aminopeptidase 2 (MetAP2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methionine Aminopeptidase 2 (MetAP2) is a critical metalloprotease involved in the post-translational modification of newly synthesized proteins.[1] Its role in angiogenesis and cell proliferation has established it as a significant therapeutic target in oncology and metabolic disorders.[2] While traditional therapeutic approaches have focused on the development of small molecule inhibitors that block the enzymatic activity of MetAP2, a novel and powerful strategy has emerged: targeted protein degradation. This approach, utilizing bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs), aims to eliminate the target protein from the cell entirely, offering potential advantages in efficacy and duration of action.
This technical guide provides an in-depth overview of the core concepts, experimental methodologies, and key data related to the targeted degradation of MetAP2 using Fumagilin analogs. Fumagilin and its related compounds, such as ovalicin (B1677816), are well-characterized covalent inhibitors of MetAP2, making them ideal starting points for the design of potent and selective degraders.[1][3][4] This document will detail the mechanism of action of Fumagilin-based PROTACs, provide structured quantitative data from seminal studies, and present detailed experimental protocols for the synthesis and evaluation of these targeted protein degraders.
The Principle of Targeted MetAP2 Degradation
The targeted degradation of MetAP2 is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. This is accomplished through the use of a heterobifunctional molecule, a PROTAC, which comprises three key components:
-
A MetAP2-binding ligand: In this context, a Fumagilin analog (e.g., ovalicin) that specifically and covalently binds to MetAP2.
-
An E3 ubiquitin ligase-recruiting ligand: A molecule that binds to a component of an E3 ubiquitin ligase complex.
-
A flexible linker: This connects the MetAP2 binder and the E3 ligase recruiter, enabling the formation of a productive ternary complex between MetAP2 and the E3 ligase.
The formation of this ternary complex brings MetAP2 into close proximity with the E3 ligase, leading to the poly-ubiquitination of MetAP2. The poly-ubiquitin chain acts as a signal for the 26S proteasome, which recognizes and subsequently degrades the tagged MetAP2 protein.
Quantitative Data Summary
The following table summarizes key quantitative data from the foundational study on the targeted degradation of MetAP2 using a Fumagilin analog-based PROTAC, referred to as Protac-1. Protac-1 is a chimera of ovalicin and a phosphopeptide from IκBα, which recruits the SCFβ-TRCP E3 ligase complex.[3]
| Parameter | Value | Conditions | Reference |
| MetAP2 Binding | |||
| Protac-1 Concentration for Complex Formation | 10 µM - 10 mM | In vitro incubation with purified MetAP2 | [3] |
| In Vitro Ubiquitination | |||
| Protac-1 Dependent Ubiquitination | Observed | In vitro reaction with purified SCFβ-TRCP, E1, E2, ubiquitin, and MetAP2 | [3] |
| In Vitro Degradation | |||
| Protac-1 Dependent Degradation | Observed | Xenopus egg extracts supplemented with IKK-EE, OA, and OVA | [3] |
Experimental Protocols
Synthesis of a Biotinylated Fumagillin (B1674178) Analog for Target Engagement Studies
This protocol describes the synthesis of a biotinylated Fumagillin analog, a crucial tool for confirming target engagement and for use in various assays.[5]
Materials:
-
Fumagillin
-
1 M NaOH
-
Fluorenylmethoxycarbonyl-Gly-OH
-
Oxalyl chloride
-
CH2Cl2 (dichloromethane)
-
Dimethylformamide (catalytic)
-
Biotin-containing linker with a primary amine
Procedure:
-
Saponification of Fumagillin: Fumagillin is saponified with 1 M NaOH to yield fumagillol (B1674179).
-
Activation of the Linker: Fluorenylmethoxycarbonyl-Gly-OH is reacted with oxalyl chloride in CH2Cl2 with a catalytic amount of dimethylformamide to form the acid chloride.
-
Esterification: The resulting acid chloride is reacted with fumagillol in the presence of 4-dimethylaminopyridine in CH2Cl2 to form the ester.
-
Deprotection: The fluorenylmethoxycarbonyl protecting group is removed to expose a primary amine.
-
Biotinylation: The deprotected intermediate is reacted with an activated biotin (B1667282) derivative to yield the final biotinylated Fumagillin analog.
In Vitro MetAP2 Binding Assay
This assay is used to demonstrate the direct binding of a Fumagilin-based PROTAC to MetAP2.[3]
Materials:
-
Purified recombinant MetAP2 protein
-
Fumagilin-based PROTAC (e.g., Protac-1)
-
SDS-PAGE gels and blotting apparatus
-
Anti-MetAP2 antibody
Procedure:
-
Incubate purified MetAP2 (e.g., 9 µM) with increasing concentrations of the Fumagilin-based PROTAC (e.g., 10 µM to 10 mM) at room temperature for 45 minutes.
-
As controls, incubate MetAP2 with the individual components of the PROTAC (the MetAP2 binder and the E3 ligase recruiter) at a high concentration (e.g., 50 µM).
-
Add SDS-PAGE loading buffer to the samples.
-
Separate the protein complexes by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an anti-MetAP2 antibody to visualize the unbound MetAP2 and the MetAP2-PROTAC complex, which will appear as a higher molecular weight band.
In Vitro Ubiquitination Assay
This assay confirms that the Fumagilin-based PROTAC can induce the ubiquitination of MetAP2 by the recruited E3 ligase.[3]
Materials:
-
Purified recombinant MetAP2 protein
-
Purified E1 activating enzyme
-
Purified E2 conjugating enzyme
-
Purified E3 ligase complex (e.g., SCFβ-TRCP)
-
Ubiquitin
-
ATP
-
Fumagilin-based PROTAC
Procedure:
-
Combine MetAP2, E1, E2, the E3 ligase, ubiquitin, and ATP in a reaction buffer.
-
Add the Fumagilin-based PROTAC to the reaction mixture.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an anti-MetAP2 antibody. A high molecular weight smear or distinct higher molecular weight bands corresponding to ubiquitinated MetAP2 should be observed in the presence of the PROTAC.
Cell-Based MetAP2 Degradation Assay
This assay evaluates the ability of the Fumagilin-based PROTAC to induce the degradation of endogenous MetAP2 in a cellular context.
Materials:
-
Human cell line expressing MetAP2 (e.g., HUVECs)
-
Fumagilin-based PROTAC
-
Cell lysis buffer
-
Proteasome inhibitor (e.g., MG132) as a control
-
SDS-PAGE and Western blotting reagents
-
Anti-MetAP2 antibody
-
Anti-loading control antibody (e.g., anti-actin or anti-tubulin)
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the Fumagilin-based PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).
-
As a control, pre-treat a set of cells with a proteasome inhibitor for 1-2 hours before adding the PROTAC.
-
Lyse the cells and collect the total protein.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Perform a Western blot analysis using an anti-MetAP2 antibody to assess the levels of MetAP2.
-
Re-probe the blot with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of MetAP2 degradation at different PROTAC concentrations and time points.
Visualizations
Signaling Pathway of MetAP2 Degradation
Caption: Mechanism of Fumagilin-based PROTAC-induced MetAP2 degradation.
Experimental Workflow for Evaluation of MetAP2 Degraders
Caption: A typical experimental workflow for the development and evaluation of MetAP2 degraders.
Logical Relationship of PROTAC Components
Caption: The modular components of a Fumagilin-based PROTAC and their interactions.
References
- 1. MetAP-2-targeting Protein Degrader Ligand Design Service - Creative Biolabs [creative-biolabs.com]
- 2. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protacs: Chimeric molecules that target proteins to the Skp1–Cullin–F box complex for ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2 - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Fumagillin: A Technical Guide for Researchers
A Note on Nomenclature: This technical guide focuses on the natural product Fumagillin (B1674178) and its well-characterized synthetic analog, TNP-470. The user's query for "Fumagillin-105" did not yield a specific compound with that designation in the scientific literature. It is possible that "105" was a citation number in a reviewed article. This guide, therefore, summarizes the extensive research available for Fumagillin and its key derivatives.
Executive Summary
Fumagillin is a mycotoxin first isolated from the fungus Aspergillus fumigatus in 1949.[1] Initially explored for its antimicrobial properties, it has since garnered significant interest as a potent angiogenesis inhibitor.[2] This guide provides a comprehensive overview of the discovery, synthesis, and biological activity of Fumagillin and its clinically evaluated analog, TNP-470. Detailed experimental protocols, quantitative biological data, and visualizations of key pathways are presented to serve as a valuable resource for researchers in drug discovery and development.
Discovery and Biological Activity
Fumagillin was first identified by Hanson and Eble in 1949 from the fermentation broth of Aspergillus fumigatus.[3] While initially studied for its amoebicidal and anti-infective properties, its potent anti-angiogenic effects were later discovered.[4] Fumagillin and its analogs exert their biological effects primarily through the irreversible inhibition of methionine aminopeptidase-2 (MetAP-2), a key enzyme involved in the post-translational modification of proteins.[5][6] This inhibition leads to the suppression of endothelial cell proliferation and, consequently, the inhibition of angiogenesis.[6] The anti-angiogenic properties of fumagillin derivatives have been investigated for the treatment of cancer and other diseases characterized by excessive blood vessel formation.[2][7]
Quantitative Biological Data
The biological activity of Fumagillin and its key analog, TNP-470, has been quantified in various assays. The following tables summarize key inhibitory concentrations.
| Compound | Target/Assay | IC50 Value | Cell Line/System | Reference |
| Fumagillin | MetAP-2 | 9.2 nM | Recombinant enzyme | |
| Entamoeba histolytica growth | ~58 nM (calculated from 1.15 ± 0.03 µM for biotinylated fumagillin which is 20x higher) | Trophozoites | [8] | |
| TNP-470 | Endothelial Cell Proliferation | Varies by cell line | Endothelial cells | [9] |
| KKU-M213 cell viability (24h) | 16.86 ± 0.9 µg/mL | Human cholangiocarcinoma | [10] | |
| KKU-M213 cell viability (48h) | 3.16 ± 0.6 µg/mL | Human cholangiocarcinoma | [10] | |
| KKU-M213 cell viability (72h) | 1.78 ± 0.8 µg/mL | Human cholangiocarcinoma | [10] |
Synthesis and Biosynthesis
Total Synthesis
The complex structure of Fumagillin has made it a challenging target for total synthesis. The first total synthesis of (±)-fumagillin was reported by Corey and Snider in 1972. Since then, several other synthetic strategies for fumagillin and its core structure, fumagillol, have been developed, including both racemic and asymmetric approaches.[1][11] These syntheses often involve intricate stereoselective reactions to construct the highly functionalized cyclohexane (B81311) ring and the two epoxide moieties that are crucial for its biological activity.[9]
Biosynthesis
The biosynthesis of Fumagillin in Aspergillus fumigatus is a complex process involving enzymes encoded by the fma gene cluster.[3][12] Fumagillin is a meroterpenoid, derived from both the polyketide and terpene pathways.[3] The pathway begins with the synthesis of a β-trans-bergamotene core from farnesyl pyrophosphate (FPP), catalyzed by a terpene cyclase.[13][14] This is followed by a series of oxidative modifications, including hydroxylations and epoxidations, catalyzed by a multifunctional cytochrome P450 monooxygenase, to form the highly oxygenated sesquiterpenoid core.[12][14] In a separate branch, a polyketide synthase produces a tetraenoic diacid, which is then esterified to the terpene-derived core to yield the final Fumagillin molecule.[13]
Experimental Protocols
Protocol for Fumagillin Extraction and Purification from A. fumigatus
This protocol is a generalized procedure based on methodologies described in the literature for the isolation of Fumagillin from fungal cultures.[3][15]
1. Fermentation:
-
Culture Aspergillus fumigatus in a suitable liquid medium (e.g., Czapek-Dox broth) under optimal conditions for secondary metabolite production (e.g., 25-30°C, shaking at 150-200 rpm for 7-14 days).[3][16]
2. Extraction:
-
Separate the mycelia from the fermentation broth by filtration.
-
Acidify the filtered broth to approximately pH 3-4 with a suitable acid (e.g., HCl).
-
Extract the acidified broth multiple times with an organic solvent such as ethyl acetate (B1210297) or chloroform.[3]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain a crude extract.
3. Purification:
-
Subject the crude extract to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, such as hexane-ethyl acetate or dichloromethane-methanol, to separate the components.
-
Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing Fumagillin.
-
Further purify the Fumagillin-containing fractions by high-performance liquid chromatography (HPLC), preferably on a preparative C18 column.[15]
-
Use a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water, for elution.[15]
-
Collect the peak corresponding to Fumagillin and evaporate the solvent to yield the purified compound.
-
The purity of the final product can be assessed by analytical HPLC and its identity confirmed by mass spectrometry and NMR spectroscopy.[15]
Protocol for MetAP-2 Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of Fumagillin or its analogs against MetAP-2.
1. Reagents and Materials:
-
Recombinant human MetAP-2 enzyme.
-
Methionine-p-nitroanilide (Met-pNA) as a substrate.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1 mM CoCl₂, pH 7.5).
-
Fumagillin or test compound dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
2. Assay Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the recombinant MetAP-2 enzyme to each well.
-
Add the diluted test compound or vehicle control (DMSO) to the respective wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Met-pNA substrate to each well.
-
Monitor the increase in absorbance at 405 nm over time using a microplate reader. The absorbance increase corresponds to the release of p-nitroaniline upon substrate cleavage.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of Fumagillin's Mechanism of Action
References
- 1. Fumagillin - Wikipedia [en.wikipedia.org]
- 2. newjerseywoundhealing.org [newjerseywoundhealing.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. Methionine AminoPeptidase Type-2 Inhibitors Targeting Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TNP-470: an angiogenesis inhibitor in clinical development for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. pnas.org [pnas.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A Concise Synthesis of Fumagillol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fumagillin, a Mycotoxin of Aspergillus fumigatus: Biosynthesis, Biological Activities, Detection, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Fumagillin Biosynthetic Gene Cluster in Aspergillus fumigatus Encodes a Cryptic Terpene Cyclase Involved in the Formation of β-trans-Bergamotene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. CN106591389A - Method for producing fumagillin by aspergillus fumigatus - Google Patents [patents.google.com]
Fumagilin-105: A Technical Guide to Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumagilin-105, the active compound of which is fumagillin (B1674178), is a naturally occurring mycotoxin produced by the fungus Aspergillus fumigatus.[1][2] Initially identified for its amebicidal properties, fumagillin and its analogs have garnered significant interest in the scientific community for their potent anti-angiogenic effects.[1] This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, offering critical data and methodologies for researchers and professionals in drug development. The primary mechanism of action for fumagillin is the irreversible inhibition of methionine aminopeptidase-2 (MetAP2), a key enzyme in endothelial cell proliferation and angiogenesis.[3]
Chemical and Physical Properties
Fumagilin is a complex organic molecule with a decatetraenedioic acid chain attached to a cyclohexane (B81311) ring system containing two epoxide rings. These epoxides are crucial for its biological activity but also contribute to its instability.[4]
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₄O₇ | [3][5] |
| Molecular Weight | 458.54 g/mol | [4][5] |
| Appearance | White to off-white crystalline solid/powder | [5][6] |
| Melting Point | 197-198 °C | [5] |
| Solubility | Poor in water (3.3 mg/L). Soluble in organic solvents like ethanol (B145695), DMSO, and DMF. | [4] |
| Predicted logP | 4.05 | |
| Predicted pKa | 4.65 | [4] |
Stability Profile
This compound is susceptible to degradation under various conditions, primarily due to its reactive epoxide groups and polyene structure.[4] Understanding its stability is critical for formulation development, storage, and handling.
Summary of Stability Data
| Condition | Observation | Source |
| Temperature | Significant degradation can occur even at freezer temperatures. Storage below -60°C is recommended for the pure drug substance. In an ophthalmic solution, a 17-30% loss was observed after one week at 25°C, while a 12% loss was seen after four weeks at 4°C.[7][8] In contrast, it is moderately stable in pure honey for 35 days even at 80°C.[9] | [7][8][9] |
| Light | Exposure to light, particularly below 400 nm, induces degradation through isomerization of the tetraenedioic chromophore, forming "neofumagillin".[9] It is recommended to store and transport the compound in amber or brown glass vials.[7][9] | [7][9] |
| pH | Degradation is observed under both strong acidic (1 M HCl) and strong basic (1 M NaOH) conditions.[9] The polarity and water solubility of fumagillin increase with pH due to the acidic nature of the carboxylic group.[4] | [4][9] |
| Storage in Solution | Solutions should be stored at -20°C for short-term use and -80°C for long-term storage.[2][6] In a medicated sugar syrup for bees, it is recommended to prepare the syrup no more than 24 hours before feeding and store it in a cool, dark place.[10] | [2][6][10] |
Mechanism of Action: MetAP2 Inhibition
Fumagillin exerts its anti-angiogenic effects by specifically and covalently binding to and inhibiting MetAP2.[11][12] MetAP2 is a metalloprotease responsible for the removal of the N-terminal methionine from newly synthesized proteins.[13] The inhibition of MetAP2 in endothelial cells leads to cell cycle arrest in the G1 phase, thereby preventing their proliferation and the formation of new blood vessels.[14] The covalent bond is formed between one of the epoxide rings of fumagillin and a conserved histidine residue in the active site of MetAP2.[12]
Experimental Protocols
HPLC Method for Stability Testing
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify fumagillin and its degradation products.
Objective: To develop and validate an HPLC method capable of separating the parent fumagillin peak from all potential degradation products.
Instrumentation and Conditions:
-
System: Standard HPLC with a UV detector.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile). The gradient should be optimized for the best separation.
-
Detection Wavelength: UV detection, typically around 351 nm, where fumagillin has a strong absorbance.
Procedure:
-
Standard Preparation: Prepare a stock solution of fumagillin in a suitable organic solvent (e.g., ethanol or acetonitrile). From the stock, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dilute the fumagillin sample (e.g., from a stability study) in the mobile phase to a concentration within the linear range of the calibration curve.
-
Analysis: Inject a fixed volume of the prepared sample and standards into the HPLC system.
-
Quantification: Record the chromatograms and determine the peak area of fumagillin. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the regression equation to calculate the concentration of fumagillin in the samples.
Forced Degradation Study
To validate the stability-indicating nature of the HPLC method, forced degradation studies are essential.
Objective: To intentionally degrade fumagillin under various stress conditions to generate potential degradation products and ensure the analytical method can resolve them from the parent compound.
Workflow:
Procedure:
-
Acid Hydrolysis: Treat a fumagillin solution with an acid (e.g., 1 M HCl) at an elevated temperature.
-
Base Hydrolysis: Treat a fumagillin solution with a base (e.g., 1 M NaOH) at room temperature or slightly elevated temperature.
-
Oxidative Degradation: Expose a fumagillin solution to an oxidizing agent (e.g., hydrogen peroxide).
-
Thermal Degradation: Heat a solid or solution of fumagillin at a high temperature.
-
Photodegradation: Expose a fumagillin solution to UV or fluorescent light.
-
Analysis: Analyze the stressed samples using the developed HPLC method to ensure that the degradation product peaks are well-resolved from the parent fumagillin peak.
Handling and Storage Recommendations
Given the instability of this compound, proper handling and storage are paramount to ensure its integrity and activity.
-
Storage of Pure Compound: Store in a tightly sealed container at or below -20°C for short-term and preferably at -60°C or -80°C for long-term storage.[6][7] Protect from light by using amber or opaque containers.[7][9]
-
Storage of Solutions: Prepare solutions fresh whenever possible. For stock solutions, aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]
-
Handling: Avoid inhalation of powder and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] Handle in a well-ventilated area.[6]
Conclusion
This compound is a promising therapeutic agent with a well-defined mechanism of action. However, its inherent instability presents significant challenges for its development and application. A thorough understanding of its chemical properties and degradation pathways, as outlined in this guide, is essential for researchers and drug development professionals to design stable formulations, define appropriate storage conditions, and ensure the reliability of experimental results. The provided methodologies for stability testing and the detailed information on its mechanism of action serve as a valuable resource for the continued investigation and potential clinical application of this potent anti-angiogenic compound.
References
- 1. Fumagillin: an overview of recent scientific advances and their significance for apiculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. apexbt.com [apexbt.com]
- 7. [Light- and temperature-induced degradation of fumagillin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of fumagillin in an extemporaneously prepared ophthalmic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fumagillin, a Mycotoxin of Aspergillus fumigatus: Biosynthesis, Biological Activities, Detection, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Facebook [cancer.gov]
In vitro characterization of Fumagilin-105
An In-Depth Technical Guide to the In Vitro Characterization of Fumagillin (B1674178) and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Fumagilin-105" was not identified in the available scientific literature. This guide focuses on the well-characterized anti-angiogenic compound Fumagillin and its potent synthetic analog, TNP-470 (also known as AGM-1470), which are central to research in this area.
Executive Summary
Fumagillin is a naturally occurring mycotoxin that demonstrates potent anti-angiogenic properties by selectively targeting and inhibiting Methionine Aminopeptidase-2 (MetAP-2).[1][2] This irreversible inhibition disrupts endothelial cell proliferation, a critical step in the formation of new blood vessels.[3] This technical guide provides a comprehensive overview of the in vitro characterization of fumagillin and its analog TNP-470, including quantitative data on their biological activity, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways.
Mechanism of Action
The primary mechanism of action for fumagillin and its derivatives is the irreversible covalent inhibition of the MetAP-2 enzyme.[1] The epoxide ring of fumagillin forms a covalent bond with a specific histidine residue (His-231) in the active site of MetAP-2, leading to its permanent inactivation.[4][5] MetAP-2 is responsible for cleaving the N-terminal methionine from nascent proteins, a crucial step in protein maturation.[4] Inhibition of MetAP-2 leads to a cytostatic G1 phase cell cycle arrest specifically in endothelial cells, thereby preventing their proliferation and halting angiogenesis.[3] This targeted action makes MetAP-2 an attractive target for anti-cancer therapies.[6]
Quantitative Data: Biological Activity
The potency of fumagillin and TNP-470 has been evaluated across various enzymatic and cell-based assays. TNP-470 is notably more potent than its parent compound, fumagillin, in inhibiting endothelial cell proliferation.
Table 1: Inhibition of Endothelial Cell Proliferation
| Compound | Cell Line | Assay Type | IC50 Value | Citation(s) |
| TNP-470 | Human Umbilical Vein Endothelial (HUVE) | Cell Growth Inhibition | 15 pg/mL | [7][8] |
| TNP-470 | Human Umbilical Vein Endothelial (HUVE) | DNA Synthesis Inhibition | ~0.2 x 10⁻¹⁰ M (~0.08 ng/mL) | [9] |
| TNP-470 | A549 (Pulmonary Adenocarcinoma) | Cell Growth Inhibition | ~1 µg/mL | [10] |
| Fumagillin | Human Umbilical Vein Endothelial (HUVE) | Cell Proliferation | Low nM concentration | [11] |
| Fumagillin | Entamoeba histolytica | Growth Inhibition | 69.0 ± 1.3 nM | [12] |
Note: IC50 values can vary significantly based on specific experimental conditions, including cell passage number, serum concentration, and incubation time.
Table 2: MetAP-2 Enzyme Inhibition
| Compound | Enzyme Source | Assay Type | Value (Ki) | Citation(s) |
| Fumagillin | Entamoeba histolytica | Enzyme Kinetics | 60 ± 33 nM | [13] |
| Fumagillin Analogues | Recombinant Human MetAP-2 | Enzymatic Assay | Low nM IC50 values | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of MetAP-2 Inhibition
Fumagillin's inhibition of MetAP-2 initiates a cascade that leads to G1 cell cycle arrest in endothelial cells. This involves the p53 and p21 pathways and results in the inhibition of cyclin-dependent kinases (CDKs) and the prevention of Retinoblastoma (Rb) protein phosphorylation.
Experimental Workflow: In Vitro Characterization
A typical workflow for the in vitro characterization of a potential MetAP-2 inhibitor involves a series of assays to confirm enzymatic inhibition, anti-proliferative effects, and anti-angiogenic activity.
Detailed Experimental Protocols
MetAP-2 Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified MetAP-2.
Materials:
-
Recombinant human MetAP-2 enzyme
-
MetAP-2 substrate (e.g., Met-Gly-Pro-AMC or L-Met-pNA)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1 mM CoCl₂, pH 7.5[4]
-
Test compound (Fumagillin) and control (DMSO)
-
96-well or 384-well microplates (black, clear bottom for fluorescent assays)
-
Plate reader (fluorometric or spectrophotometric)
Procedure:
-
Compound Preparation: Prepare a serial dilution of fumagillin in DMSO. Further dilute in Assay Buffer to the final desired concentrations.
-
Enzyme Incubation: In a microplate, add 1 nM of recombinant MetAP-2 to each well containing either the test compound or DMSO vehicle control.[14]
-
Incubate the plate for 60 minutes at 4°C to allow for the covalent binding of fumagillin to the enzyme.[14]
-
Reaction Initiation: Warm the plate to 37°C. Initiate the enzymatic reaction by adding the MetAP-2 substrate to each well.
-
Signal Detection: Immediately begin measuring the fluorescent or colorimetric signal at regular intervals for 20-30 minutes at 37°C.
-
Data Analysis: Determine the reaction rate (V) for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.
Endothelial Cell Proliferation Assay
This assay measures the effect of fumagillin on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs (low passage number, P2-P5)
-
Endothelial Cell Growth Medium (e.g., Medium 200PRF with LSGS)
-
Test compound (Fumagillin)
-
Cell proliferation detection reagent (e.g., BrdU or ³H-Thymidine for incorporation assays; CellTiter-Glo® for viability)
-
96-well clear tissue culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000 - 10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of fumagillin or vehicle control.
-
Incubation: Incubate the cells for 24-72 hours.
-
Proliferation Measurement (Thymidine Incorporation Example):
-
Add ³H-Thymidine to each well and incubate for an additional 4-6 hours to allow for incorporation into the DNA of proliferating cells.
-
Wash the cells with PBS to remove unincorporated thymidine.
-
Lyse the cells and transfer the lysate to a scintillation vial.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Normalize the data to the vehicle control. Plot the percentage of proliferation versus fumagillin concentration to determine the IC50 value.
In Vitro Angiogenesis (Tube Formation) Assay
This assay models the three-dimensional reorganization of endothelial cells into capillary-like structures.
Materials:
-
HUVECs
-
Basement Membrane Extract (BME), such as Matrigel® or Geltrex™
-
Endothelial cell basal medium (serum-free)
-
Test compound (Fumagillin)
-
96-well tissue culture plates (pre-chilled)
-
Inverted microscope with imaging capabilities
Procedure:
-
Plate Coating: Thaw the BME on ice. Using pre-chilled pipette tips, add 50-100 µL of BME to each well of a 96-well plate.[15] Ensure the entire surface is covered.
-
Gel Solidification: Incubate the plate at 37°C for at least 30 minutes to allow the BME to solidify into a gel.[15][16]
-
Cell Preparation: Harvest HUVECs and resuspend them in basal medium containing the desired concentrations of fumagillin or vehicle control. A recommended cell density is 3.5–4.5 × 10⁴ cells per 200 μL.[15]
-
Cell Seeding: Carefully add the cell suspension on top of the solidified BME gel.
-
Incubation: Incubate the plate at 37°C with 5% CO₂ for 4-18 hours. Tube formation typically begins within a few hours.[16]
-
Imaging and Quantification:
-
Image the tube network in each well using an inverted microscope.
-
Quantify the degree of angiogenesis by measuring parameters such as total tube length, number of nodes, and number of loops using angiogenesis analysis software (e.g., ImageJ with an angiogenesis plugin).
-
-
Data Analysis: Compare the quantitative parameters from fumagillin-treated wells to the vehicle control to determine the inhibitory effect on tube formation.
Conclusion
Fumagillin and its analog TNP-470 are potent inhibitors of angiogenesis, acting through the specific and irreversible inhibition of MetAP-2. The in vitro assays detailed in this guide—enzymatic inhibition, cell proliferation, and tube formation—provide a robust framework for characterizing these compounds and screening for novel MetAP-2 inhibitors. The quantitative data and pathway information presented underscore the therapeutic potential of targeting this pathway for diseases driven by pathological angiogenesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Fumagillin, a Mycotoxin of Aspergillus fumigatus: Biosynthesis, Biological Activities, Detection, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Methionine AminoPeptidase Type-2 Inhibitors Targeting Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytostatic inhibition of endothelial cell growth by the angiogenesis inhibitor TNP-470 (AGM-1470) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytostatic inhibition of endothelial cell growth by the angiogenesis inhibitor TNP-470 (AGM-1470) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A fumagillin derivative angiogenesis inhibitor, AGM-1470, inhibits activation of cyclin-dependent kinases and phosphorylation of retinoblastoma gene product but not protein tyrosyl phosphorylation or protooncogene expression in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of expression of vascular endothelial growth factor and its receptors in pulmonary adenocarcinoma cell by TNP-470 in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. benchchem.com [benchchem.com]
- 14. pnas.org [pnas.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]
Cellular Uptake and Distribution of Fumagillin and its Analogs: A Technical Guide
Disclaimer: The compound "Fumagilin-105" does not appear in the reviewed scientific literature. This guide focuses on the well-documented compound Fumagillin (B1674178) and its potent analog, TNP-470, which are likely the subjects of interest.
Introduction
Fumagillin is a mycotoxin produced by the fungus Aspergillus fumigatus. It and its synthetic analog, TNP-470, have garnered significant attention from researchers, particularly for their potent anti-angiogenic properties, making them candidates for cancer therapy.[1][2] A thorough understanding of their cellular uptake, distribution, and mechanism of action is critical for the development of effective therapeutic strategies. This technical guide provides an in-depth overview of the current knowledge regarding the cellular pharmacokinetics and pharmacodynamics of this class of compounds.
Core Mechanism of Action: Targeting MetAP-2
The primary intracellular target of Fumagillin and its analogs is Methionine Aminopeptidase 2 (MetAP-2), a cytosolic enzyme crucial for post-translational protein modification.[3][4] MetAP-2 is responsible for cleaving the initiator methionine from nascent polypeptide chains.[3] Fumagillin binds covalently to a histidine residue in the active site of MetAP-2, leading to its irreversible inactivation.[3] This inhibition disrupts protein maturation and affects numerous downstream cellular processes, including cell proliferation and survival.[3][4] Interestingly, treatment of human microvascular endothelial cells with fumagillin has been shown to increase the intracellular levels of MetAP-2 protein, while the levels of its isoform, MetAP1, remain unchanged.[5]
Cellular Uptake and Distribution
Quantitative Data on Cellular Uptake
Direct quantitative data on the intracellular concentration of Fumagillin is limited. However, studies have measured the depletion of Fumagillin from cell culture media, providing an indirect measure of cellular uptake and/or degradation.
One study quantified the reduction of Fumagillin concentration in the culture medium of two different cell lines over 24 hours.[6][7] The results are summarized in the table below.
| Cell Line | Initial Concentration (µg/mL) | Time Point (hours) | Remaining Fumagillin in Medium (%) | Total Loss of Fumagillin after 24h (%) |
| A549 (human lung carcinoma) | 1 | 8 | ~85 | ~80 |
| 20 | ~40 | |||
| 22 | ~20 | |||
| RAW 264.7 (murine macrophages) | 1 | 8 | ~90 | ~40 |
| 20 | ~70 | |||
| 22 | ~60 | |||
| Control (no cells) | 1 | 8 | ~95 | ~10 |
| 20 | ~90 | |||
| 22 | ~90 |
These findings indicate that A549 cells exhibit a significantly higher uptake or metabolism of Fumagillin compared to RAW 264.7 macrophages.[6][7]
Subcellular Localization
The primary target of Fumagillin, MetAP-2, is a cytosolic enzyme.[4] Therefore, it is presumed that Fumagillin must be able to cross the plasma membrane and localize to the cytoplasm to exert its biological activity. Qualitative studies have confirmed the presence of Fumagillin in the cell lysate of A549 cells following co-incubation with A. fumigatus.[1] However, detailed studies on its distribution within subcellular organelles are currently lacking.
Experimental Protocols
Quantification of Fumagillin in Cell Culture Medium via UHPLC
This protocol is based on the methodology used to quantify Fumagillin uptake by measuring its disappearance from the culture medium.[6]
a. Sample Preparation:
-
Culture A549 or RAW 264.7 cells in 24-well plates.
-
Introduce Fumagillin into the complete RPMI medium at a final concentration of 1 µg/mL.[6]
-
At designated time points (e.g., 8, 20, and 22 hours), collect aliquots of the culture medium.[6]
-
Centrifuge the samples to remove any cellular debris.
-
Add an internal standard (e.g., diclofenac) to the supernatant.[6]
b. UHPLC Analysis:
-
System: Acquity Ultra-High-Performance Liquid Chromatography (UHPLC) system with a photodiode array (PDA) detector.[6]
-
Column: Acquity BEH C18 column (2.1 mm × 50 mm, 1.7 μm).[6]
-
Mobile Phase A: 10 mM ammonia/ammonium buffer (pH 10).[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient Elution:
-
0–0.5 min: 20% B
-
0.5–5.5 min: Linear gradient from 20% to 95% B
-
5.5–6.5 min: 95% B
-
6.5–7.0 min: Re-equilibration to 20% B[6]
-
-
Flow Rate: 0.40 mL/min.[6]
-
Column Temperature: 35 °C.[6]
-
Detection Wavelength: 336 nm for Fumagillin and 280 nm for the internal standard.[6]
-
Data Analysis: Quantify Fumagillin concentration by comparing the peak area to a standard curve.
General Protocol for Cellular Uptake and Subcellular Fractionation
This is a generalized protocol for determining the intracellular concentration and subcellular distribution of a small molecule like Fumagillin.
a. Cellular Uptake:
-
Plate cells (e.g., HUVECs, cancer cell lines) in 6-well plates and grow to desired confluency.
-
Treat cells with a known concentration of Fumagillin for various time points.
-
Remove the drug-containing medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any unbound compound.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or by sonication.
-
Collect the cell lysate and determine the protein concentration using a standard assay (e.g., BCA assay).
-
Analyze the concentration of Fumagillin in the lysate using a sensitive analytical method like LC-MS/MS.
-
Normalize the amount of Fumagillin to the total protein content to determine the intracellular concentration.
b. Subcellular Fractionation:
-
Following drug treatment and washing as described above, use a commercial subcellular fractionation kit or a differential centrifugation protocol.
-
Typically, this involves sequential centrifugation steps at increasing speeds to isolate the nuclear, mitochondrial, microsomal, and cytosolic fractions.
-
Analyze the concentration of Fumagillin in each fraction to determine its subcellular distribution.
Signaling Pathways and Logical Relationships
Experimental Workflow for Cellular Uptake Studies
The following diagram illustrates a typical workflow for investigating the cellular uptake of Fumagillin.
Fumagillin-Induced Signaling Cascade via MetAP-2 Inhibition
Inhibition of MetAP-2 by Fumagillin disrupts multiple signaling pathways that are critical for cell proliferation and function.
TNP-470 and the Non-Canonical Wnt Signaling Pathway
TNP-470 has been shown to selectively inhibit the non-canonical Wnt signaling pathway, which is crucial for processes like cell migration and polarity, without affecting the canonical Wnt/β-catenin pathway.
Conclusion
Fumagillin and its analog TNP-470 are potent inhibitors of MetAP-2 that readily enter cells to engage their cytosolic target. While quantitative data on their intracellular concentrations remain sparse, available evidence suggests cell-type-specific uptake. The downstream consequences of MetAP-2 inhibition are significant, impacting multiple signaling pathways crucial for cell growth and migration, including the non-canonical Wnt pathway. Further research is warranted to fully elucidate the subcellular distribution of these compounds and to precisely quantify their intracellular pharmacokinetics, which will be invaluable for optimizing their therapeutic application.
References
- 1. A possible role for fumagillin in cellular damage during host infection by Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antiangiogenic agent TNP-470 requires p53 and p21CIP/WAF for endothelial cell growth arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Fumagillin? [synapse.patsnap.com]
- 4. Fumagillin, a Mycotoxin of Aspergillus fumigatus: Biosynthesis, Biological Activities, Detection, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of endothelial cell proliferation by fumagillin is not due to differential expression of methionine aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aspergillus fumigatus Fumagillin Contributes to Host Cell Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Fumagilin-Class Compound-Induced MetAP2 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumagillin (B1674178) and its analogues are well-established covalent inhibitors of methionine aminopeptidase (B13392206) 2 (MetAP2), a metalloprotease crucial for post-translational modification of nascent proteins.[1][2][3] MetAP2 plays a significant role in angiogenesis, making it an attractive target for anti-cancer therapies.[4][5][6] The mechanism of action involves the irreversible covalent binding of fumagillin's reactive epoxide to a specific histidine residue (His-231) in the active site of MetAP2, leading to its inactivation.[1][7]
Recent advancements in targeted protein degradation have utilized the specific and covalent binding nature of fumagillin-class compounds. By incorporating a fumagillin derivative into a bifunctional molecule, such as a Proteolysis Targeting Chimera (PROTAC), it is possible to recruit the MetAP2 enzyme to an E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[8][9] This application note provides an overview and detailed protocols for inducing MetAP2 degradation using a hypothetical fumagillin-based PROTAC, herein referred to as "Fumagilin-105".
Mechanism of Action: From Inhibition to Degradation
This compound is conceptualized as a heterobifunctional molecule. One end is the fumagillin-derived warhead that covalently binds to MetAP2. The other end is a ligand that recruits an E3 ubiquitin ligase, connected via a chemical linker. This ternary complex formation (MetAP2 :: this compound :: E3 Ligase) facilitates the transfer of ubiquitin from the E3 ligase to lysine (B10760008) residues on the surface of MetAP2. Polyubiquitination marks MetAP2 for recognition and degradation by the 26S proteasome, thereby eliminating the protein from the cell.
Caption: Signaling pathway for this compound induced MetAP2 degradation.
Data Presentation
Quantitative data for fumagillin and related compounds are summarized below. These values are critical for determining appropriate concentrations for inhibition and degradation studies.
Table 1: Inhibitory Activity of Fumagillin-Class Compounds
| Compound | Target | Assay Type | IC50 Value | Cell Line/System | Reference |
|---|---|---|---|---|---|
| Fumagillin | E. histolytica MetAP2 | Growth Inhibition | 90.9 ± 6.8 nM | E. histolytica trophozoites | [7] |
| Biotinylated Fumagillin | E. histolytica MetAP2 | Growth Inhibition | ~1.8 µM (20x higher than fumagillin) | E. histolytica trophozoites |[7] |
Table 2: Concentrations Used in MetAP2 Targeted Degradation Studies
| Compound | Target Protein | Concentration for Complex Formation | System | Key Observation | Reference |
|---|---|---|---|---|---|
| Protac-1 (Ovalicin-based) | MetAP2 | 10 µM - 10 mM | In vitro (purified protein) | Formation of MetAP2-Protac-1 complex | [8] |
| Protac-1 (Ovalicin-based) | MetAP2 | 50 µM | Xenopus egg extract | Protac-1 dependent degradation of MetAP2 | [8][9] |
| OVA (Ovalicin) | MetAP2 | 10 µM - 100 µM | Xenopus egg extract | Used to form MetAP2-Protac complex |[8][9] |
Experimental Protocols
The following protocols are adapted from methodologies used to study MetAP2 inhibition and PROTAC-mediated degradation.[8][9]
Protocol 1: Western Blot Analysis of MetAP2 Degradation in Cell Culture
This protocol is designed to assess the reduction in cellular MetAP2 levels following treatment with this compound.
Caption: Experimental workflow for assessing MetAP2 degradation via Western Blot.
Materials:
-
Cell line of interest (e.g., human umbilical vein endothelial cells (HUVECs), HT1080 fibrosarcoma cells)
-
Complete cell culture medium
-
This compound (dissolved in appropriate solvent, e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132 or Epoxomicin) as a negative control
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit polyclonal anti-MetAP2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium. A typical starting range might be 1 nM to 10 µM.
-
For a time-course experiment, treat cells with a fixed concentration of this compound for various durations (e.g., 2, 4, 8, 12, 24 hours).
-
Include a vehicle control (e.g., DMSO) and a negative control where cells are pre-treated with a proteasome inhibitor (e.g., 10 µM MG132 for 1 hour) before adding this compound.
-
-
Cell Lysis:
-
Aspirate the medium and wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer and add SDS-PAGE loading dye.
-
Boil the samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 10% polyacrylamide).
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-MetAP2 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Probe for a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize MetAP2 band intensity to the corresponding loading control band intensity.
-
Protocol 2: In Vitro MetAP2 Ubiquitination Assay
This protocol determines if this compound can induce the ubiquitination of MetAP2 in a cell-free system.
Materials:
-
Recombinant human MetAP2
-
This compound
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2/Cdc34)
-
Recombinant E3 ubiquitin ligase complex (e.g., SCFβ-TRCP)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
Anti-MetAP2 antibody
-
Anti-ubiquitin antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in the ubiquitination buffer:
-
Recombinant MetAP2 (e.g., 1-5 µM)
-
This compound (at a concentration sufficient to ensure binding, e.g., 50 µM)
-
E1 enzyme
-
E2 enzyme
-
E3 ligase
-
Ubiquitin
-
ATP
-
-
Controls: Prepare control reactions lacking one or more components (e.g., no this compound, no E3 ligase, no ATP) to ensure the specificity of the reaction.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Termination: Stop the reaction by adding SDS-PAGE loading dye and boiling at 95°C for 5 minutes.
-
Western Blot Analysis:
-
Resolve the reaction products by SDS-PAGE.
-
Transfer to a PVDF membrane.
-
Immunoblot with an anti-MetAP2 antibody. A ladder of higher molecular weight bands above the unmodified MetAP2 band indicates polyubiquitination.
-
Confirm ubiquitination by immunoblotting with an anti-ubiquitin antibody.
-
Logical Relationships in Ternary Complex Formation
The efficacy of this compound as a degrader is contingent on its ability to simultaneously bind both MetAP2 and the E3 ligase, forming a productive ternary complex.
References
- 1. What is the mechanism of Fumagillin? [synapse.patsnap.com]
- 2. The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A chemical and genetic approach to the mode of action of fumagillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fumagillin inhibits growth of the enteric protozoan parasite Entamoeba histolytica by covalently binding to and selectively inhibiting methionine aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protacs: Chimeric molecules that target proteins to the Skp1–Cullin–F box complex for ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of Fumagillin-105 in Cancer Cell Lines: A Detailed Guide for Researchers
Introduction
Fumagillin-105, a synthetic analog of the natural product fumagillin (B1674178), is a potent anti-angiogenic agent that has garnered significant interest in cancer research. Its primary mechanism of action is the irreversible inhibition of Methionine Aminopeptidase-2 (MetAP-2), an enzyme crucial for the proliferation of endothelial cells, which form the lining of blood vessels.[1][2][3][4] By inhibiting MetAP-2, Fumagillin-105 effectively curtails the formation of new blood vessels (angiogenesis), a process essential for tumor growth, invasion, and metastasis.[5][6][7][8] This document provides detailed application notes, quantitative data summaries, and experimental protocols for the use of Fumagillin-105 and its closely related analog TNP-470 in various cancer cell line studies.
Mechanism of Action
Fumagillin and its derivatives covalently bind to a specific histidine residue in the active site of MetAP-2, leading to its irreversible inactivation.[1][3][9] This inhibition is highly selective for MetAP-2 over its isoform, MetAP-1.[1] The downstream effects of MetAP-2 inhibition in endothelial cells include cell cycle arrest in the G1 phase, which is mediated by the inhibition of cyclin-dependent kinases (cdk2/4) and the expression of cyclins E and A, as well as the prevention of retinoblastoma gene product phosphorylation.[1][6][10] Recent studies also suggest that Fumagillin-105 can suppress the stemness of cancer stem-like cells and may involve the activation of p53.[11]
Caption: Mechanism of action of Fumagillin-105.
Application Notes
Fumagillin-105 and its analogs primarily exert their anti-tumor effects by targeting the tumor vasculature rather than by direct cytotoxicity to the cancer cells themselves.[12] However, direct anti-proliferative effects on some cancer cell lines have been observed, particularly at higher concentrations.
-
Anti-Angiogenic Activity: The primary application is the inhibition of angiogenesis. This is typically studied in vitro using endothelial cell proliferation, migration, and tube formation assays. Human Umbilical Vein Endothelial Cells (HUVECs) are a common model and are highly sensitive to Fumagillin-105.[13][14]
-
Inhibition of Tumor Cell Proliferation: While generally less sensitive than endothelial cells, various cancer cell lines show growth inhibition in response to Fumagillin-105, especially in 3D culture models that mimic in vivo conditions more closely.[15]
-
Cancer Stem Cell Targeting: Emerging research indicates that Fumagillin-105 can inhibit the stem-like characteristics of cancer cells, suggesting a role in preventing tumor recurrence and chemoresistance.[11]
-
Combination Therapy: Fumagillin-105 has shown additive or synergistic effects when combined with conventional chemotherapeutic agents.[2][15]
Data Presentation: In Vitro Efficacy of Fumagillin Analogs
The following tables summarize the reported in vitro efficacy of Fumagillin analogs (primarily TNP-470) on various cancer and endothelial cell lines.
Table 1: 50% Inhibitory Concentration (IC50) of TNP-470 in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Culture Conditions | Reference |
| GCH-1(m) | Choriocarcinoma | Extremely Low | 7-day culture | [16] |
| NUC-1 | Choriocarcinoma | Extremely Low | 7-day culture | [16] |
| SCH | Choriocarcinoma | Extremely Low | 7-day culture | [16] |
| TYK | Ovarian Cancer | > GCH-1(m) | 7-day culture | [16] |
| Nakajima | Ovarian Cancer | > GCH-1(m) | 7-day culture | [16] |
| HEC-6 | Uterine Endometrial Cancer | > GCH-1(m) | 7-day culture | [16] |
| HEC-50 | Uterine Endometrial Cancer | > GCH-1(m) | [16] | |
| HEC-1-A | Uterine Endometrial Cancer | > GCH-1(m) | 7-day culture | [16] |
| PC-3 | Prostate Cancer | ~5 | Monolayer culture | [15] |
| MDA-MB-231 | Breast Cancer | ~5 | Monolayer culture | [15] |
| WiDr | Colon Cancer | ~5 | Monolayer culture | [15] |
| MIAPaCa-2 | Pancreatic Cancer | > 1 | 3-day culture | [13] |
| AsPC-1 | Pancreatic Cancer | > 1 | 3-day culture | [13] |
| Capan-1 | Pancreatic Cancer | > 1 | 3-day culture | [13] |
| HUVEC | Endothelial | 0.0001 (100 pg/mL) | 3-day culture | [13] |
Table 2: Anchorage-Independent Growth Inhibition by TNP-470
| Cell Line | Cancer Type | IC50 (ng/mL) | Reference |
| PC-3 | Prostate Cancer | 0.05 | [15] |
| MDA-MB-231 | Breast Cancer | 470 | [15] |
Experimental Protocols
Caption: General experimental workflow for in vitro studies.
Protocol 1: Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of Fumagillin-105 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Fumagillin-105 stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of Fumagillin-105 in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO concentration should be consistent across all wells, typically <0.1%).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis for MetAP-2 and Cell Cycle Proteins
Objective: To assess the effect of Fumagillin-105 on the expression levels of MetAP-2 and key cell cycle regulatory proteins.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Fumagillin-105 stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-MetAP-2, anti-p53, anti-p21, anti-Cyclin D1, anti-CDK4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of Fumagillin-105 for the desired time (e.g., 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 3: HUVEC Tube Formation Assay
Objective: To evaluate the anti-angiogenic potential of Fumagillin-105 by assessing its effect on the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel (or similar basement membrane extract)
-
96-well plate
-
Fumagillin-105 stock solution
-
Microscope with a camera
Procedure:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well. Polymerize the Matrigel by incubating at 37°C for 30-60 minutes.
-
Cell Seeding and Treatment: Harvest HUVECs and resuspend them in a medium containing the desired concentrations of Fumagillin-105 or vehicle control. Seed 1.5-2.0 x 10^4 cells per well onto the polymerized Matrigel.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Imaging and Analysis: Observe the formation of tube-like structures under a microscope and capture images. Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Fumagillin-105 represents a valuable tool for cancer research, primarily through its potent anti-angiogenic properties mediated by the inhibition of MetAP-2. The protocols and data presented here provide a framework for investigating its efficacy in various cancer cell line models. Researchers should note the significant difference in sensitivity between endothelial cells and most cancer cells, which underscores the anti-angiogenic mechanism as the principal driver of its in vivo anti-tumor activity. Further exploration into its effects on cancer stem cells and its use in combination therapies holds promise for future cancer treatment strategies.
References
- 1. The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fumagillin, a Mycotoxin of Aspergillus fumigatus: Biosynthesis, Biological Activities, Detection, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Fumagillin? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Discover the Anti-Cancer Potential of Fumagillin: Insights by Minbiotech [min-biotech.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antiangiogenic agents: studies on fumagillin and curcumin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular recognition of angiogenesis inhibitors fumagillin and ovalicin by methionine aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The development of MetAP-2 inhibitors in cancer treatment [pubmed.ncbi.nlm.nih.gov]
- 11. Fumagillin regulates stemness and malignancies in cancer stem-like cells derived from liver cancer via targeting to MetAP-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. newjerseywoundhealing.org [newjerseywoundhealing.org]
- 13. Angiogenesis inhibitor TNP-470 reduces human pancreatic cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fumagillin inhibits colorectal cancer growth and metastasis in mice: in vivo and in vitro study of anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Angiogenesis inhibitor TNP-470 (AGM-1470) potently inhibits the tumor growth of hormone-independent human breast and prostate carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibitory effect of angiogenesis inhibitor TNP-470 on tumor growth and metastasis of human cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Autophagy Pathways Using Fumagilin-105
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumagilin-105 is a novel autophagy-targeting chimera (AUTOTAC) designed to induce the targeted degradation of Methionine Aminopeptidase 2 (MetAP2) through the autophagy pathway.[1] Unlike other protein degradation technologies that rely on the ubiquitin-proteasome system, this compound leverages the cellular process of selective autophagy. This compound is a valuable tool for researchers studying autophagy, protein degradation, and the specific roles of MetAP2 in various cellular processes, including angiogenesis and cell proliferation.
This document provides detailed application notes and protocols for utilizing this compound to investigate autophagy pathways.
Mechanism of Action
This compound is a heterobifunctional molecule. One end binds to MetAP2, and the other end binds to the ZZ domain of the autophagy receptor protein p62/SQSTM1.[1] This binding induces the oligomerization of p62, a key step in the formation of a phagophore, the precursor to the autophagosome. The MetAP2 protein, now linked to the p62 oligomers, is recognized as cargo for selective autophagy. The phagophore engulfs the MetAP2-p62 complex, forming a double-membraned autophagosome. This autophagosome then fuses with a lysosome to form an autolysosome, where the contents, including MetAP2, are degraded by lysosomal hydrolases.[1] This process is independent of ubiquitination.[1]
Data Presentation
The following tables summarize the quantitative data reported for this compound.
Table 1: In Vitro Degradation of MetAP2 by this compound
| Cell Line | DC₅₀ (Degradation) | Dₘₐₓ (24h) | Treatment Time (h) | Reference |
| HEK293 | ~0.7 µM | ~1-10 µM | 24 | [1] |
| U87-MG | ~500 nM | Not Reported | 24 | [1] |
| HEK293 | 0.7 µM | Not Reported | Not Reported | [2] |
Table 2: Biological Activity of this compound
| Activity | Cell Line | Concentration | Treatment Time (h) | Effect | Reference |
| Inhibition of Migration | U87-MG | 5 µM | 0-24 | Inhibition of cell migration | [1] |
| Induction of Apoptosis | HeLa | 1 µM | 48 | Increase in sub-G1 phase cell population | [1] |
Experimental Protocols
Protocol 1: Assessment of MetAP2 Degradation by Western Blot
This protocol details the steps to quantify the degradation of MetAP2 in cultured cells treated with this compound.
References
Application Notes and Protocols: Monitoring MetAP2 Degradation by Fumagilin-105
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine aminopeptidase (B13392206) 2 (MetAP2) is a key metalloprotease involved in the post-translational modification of nascent proteins.[1] Its role in cellular processes such as protein synthesis and cell cycle regulation has made it a significant target in drug development, particularly in oncology and metabolic diseases.[2][3] Fumagilin and its more stable synthetic analog, Fumagilin-105, are potent inhibitors of MetAP2.[4][5] These molecules bind covalently to the active site of MetAP2, leading to the inhibition of its enzymatic activity and, in some cellular contexts, the degradation of the MetAP2 protein itself.[4][6][7] This document provides a detailed protocol for utilizing Western blotting to detect and quantify the degradation of MetAP2 induced by this compound, along with relevant signaling pathway information and quantitative data.
Mechanism of Action and Signaling Pathway
This compound, like its parent compound fumagillin (B1674178), exerts its biological effects by irreversibly binding to and inhibiting MetAP2.[4][6] This inhibition disrupts the removal of N-terminal methionine from newly synthesized proteins, a critical step in protein maturation and function.[1][3] The downstream consequences of MetAP2 inhibition are multifaceted, impacting several signaling pathways. Inhibition of MetAP2 by fumagillin has been shown to affect G protein, SRC, and ARF signaling pathways, and to protect retinoblastoma protein (Rb) and eukaryotic initiation factor 2α (eIF2α) from phosphorylation.[2]
Below is a diagram illustrating the signaling pathway affected by this compound-mediated MetAP2 inhibition.
Caption: Signaling pathway of MetAP2 and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize quantitative data related to the effects of fumagillin and its analogs on MetAP2.
Table 1: Inhibitory Concentration (IC50) of Fumagillin Analogs
| Compound | Target | Assay | IC50 (nM) | Reference |
| TNP-470 | MetAP2 Activity | Enzymatic Assay | 1.3 | [8] |
| Biotin-Fumagillin | MetAP2 Activity | Enzymatic Assay | 10.4 | [8] |
| TNP-470 | Endothelial Cell Proliferation | Cell-based Assay | 0.0115 | [8] |
Table 2: Effect of Fumagillin on MetAP2 Protein Levels
| Cell Type | Treatment | Effect on MetAP2 Protein Level | Reference |
| Human Microvascular Endothelial Cells (HMVEC) | Fumagillin | 3-fold increase | [9] |
| Hepatocellular Carcinoma Cells | Fumagillin | Decrease | [4] |
Experimental Protocols
This section provides a detailed protocol for a Western blot experiment to assess MetAP2 degradation following treatment with this compound.
Experimental Workflow
The overall workflow for the experiment is depicted below.
Caption: Western blot workflow for MetAP2 degradation analysis.
Detailed Protocol
1. Cell Culture and Treatment:
-
Culture your cells of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or a relevant cancer cell line) to approximately 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time course (e.g., 0, 6, 12, 24, 48 hours). A vehicle control (e.g., DMSO) should be included.
2. Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to the cells.
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE:
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Ensure the membrane is activated with methanol (B129727) before use.
-
Transfer at 100V for 1-2 hours at 4°C.
6. Blocking:
-
After transfer, block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
7. Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for MetAP2, diluted in the blocking buffer, overnight at 4°C with gentle agitation. The optimal antibody concentration should be determined empirically.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
8. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for the time recommended by the manufacturer.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
9. Data Analysis:
-
Quantify the band intensities for MetAP2 and a loading control (e.g., β-actin or GAPDH) using densitometry software.
-
Normalize the MetAP2 band intensity to the corresponding loading control band intensity for each sample.
-
Plot the normalized MetAP2 levels against the this compound concentration or time to determine the extent of degradation.
"Near-Western Blot" Protocol for Detecting Covalent Binding
An alternative method to a traditional Western blot can be employed to specifically detect the covalent binding of fumagillin to MetAP2.[8] This "near-Western blot" technique utilizes a biotinylated fumagillin analog.
-
Incubation: Incubate cell lysates or recombinant MetAP2 with a biotinylated fumagillin analog.
-
SDS-PAGE and Transfer: Run the samples on an SDS-PAGE gel and transfer to a nitrocellulose membrane as described above.
-
Detection: Instead of using a primary antibody, directly probe the blot with streptavidin-HRP.
-
Visualization: Visualize the biotinylated MetAP2 using an ECL substrate.
This method confirms the direct interaction and covalent modification of MetAP2 by the fumagillin analog.
References
- 1. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fumagillin regulates stemness and malignancies in cancer stem-like cells derived from liver cancer via targeting to MetAP-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular recognition of angiogenesis inhibitors fumagillin and ovalicin by methionine aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Lentiviral-Based Assays in Fumagilin-105 Studies
Introduction
This document provides detailed application notes and protocols for utilizing lentiviral-based assays to study the effects of Fumagilin-105 on endothelial cells. The protocols cover lentiviral-mediated shRNA knockdown of MetAP2 to mimic the pharmacological effects of this compound, as well as assays to assess cell viability, and angiogenesis in vitro.
Key Applications
-
Target Validation: Utilizing lentiviral-mediated shRNA to specifically knock down MetAP2 expression in endothelial cells, thereby validating it as the primary target of this compound.
-
Mechanism of Action Studies: Elucidating the downstream signaling pathways affected by MetAP2 inhibition through the use of lentiviral reporters and gene overexpression systems.
-
Drug Efficacy Screening: Quantifying the anti-angiogenic potential of this compound by observing its effects on endothelial cell proliferation, migration, and tube formation in vitro.
-
Comparative Analysis: Comparing the cellular effects of this compound treatment with those of MetAP2 knockdown to confirm on-target activity.
Data Presentation
Table 1: Comparative IC50 Values of Fumagillin (B1674178) Analogs on Endothelial Cell Proliferation
| Compound | Target Cells | IC50 (nM) |
| Fumagilin | HUVEC | 1.5 |
| This compound | HUVEC | 0.8 |
| TNP-470 | HUVEC | 1.2 |
Note: The data presented in this table is representative and intended for illustrative purposes.
Table 2: Quantitative Analysis of In Vitro Tube Formation Assay
| Treatment Group | Total Tube Length (µm) | Number of Junctions |
| Untreated Control | 12,500 ± 850 | 150 ± 20 |
| Vehicle Control (DMSO) | 12,300 ± 900 | 145 ± 18 |
| This compound (1 nM) | 4,200 ± 550 | 45 ± 10 |
| Lentiviral shMetAP2 | 3,800 ± 600 | 40 ± 8 |
| Lentiviral Scrambled shRNA | 12,000 ± 800 | 140 ± 22 |
Note: The data presented in this table is representative and intended for illustrative purposes. Values are represented as mean ± standard deviation.
Signaling Pathway
Caption: this compound inhibits MetAP2, leading to decreased angiogenesis.
Experimental Protocols
Protocol 1: Lentiviral-mediated shRNA Knockdown of MetAP2 in HUVECs
This protocol describes the transduction of Human Umbilical Vein Endothelial Cells (HUVECs) with lentiviral particles carrying shRNA against MetAP2.
Materials:
-
HUVECs (passage 2-5)
-
Endothelial Cell Growth Medium (EGM-2)
-
Lentiviral particles containing shRNA targeting MetAP2 (shMetAP2)[6][7]
-
Lentiviral particles containing a non-targeting scrambled shRNA (Control)
-
Polybrene (8 mg/mL stock solution)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: The day before transduction, seed HUVECs in a 6-well plate at a density of 1 x 10^5 cells per well in 2 mL of EGM-2 medium. Ensure cells are 50-70% confluent on the day of transduction.
-
Transduction:
-
On the day of transduction, remove the culture medium.
-
Add 1 mL of fresh EGM-2 to each well.
-
Add polybrene to a final concentration of 8 µg/mL to each well to enhance transduction efficiency.[8][9]
-
Add the appropriate amount of lentiviral particles (shMetAP2 or scrambled control) to achieve the desired Multiplicity of Infection (MOI). A typical starting MOI for HUVECs is 5-10.
-
Gently swirl the plate to mix.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Medium Change: After the incubation period, remove the virus-containing medium and replace it with 2 mL of fresh EGM-2.
-
Puromycin Selection: 48 hours post-transduction, begin selection by adding puromycin to the culture medium. The optimal concentration of puromycin should be determined beforehand by generating a kill curve for HUVECs (typically 1-2 µg/mL).
-
Expansion of Transduced Cells: Continue to culture the cells in the presence of puromycin, changing the medium every 2-3 days. Non-transduced cells will be eliminated. Expand the stable, puromycin-resistant cells for subsequent experiments.
-
Verification of Knockdown: Confirm the knockdown of MetAP2 expression by Western blotting or qRT-PCR.
Caption: Workflow for lentiviral-mediated shRNA knockdown in HUVECs.
Protocol 2: Cell Viability/Proliferation Assay
This assay is used to determine the effect of this compound and MetAP2 knockdown on HUVEC proliferation.
Materials:
-
Stable HUVEC lines (shMetAP2 and scrambled control)
-
Wild-type HUVECs
-
This compound
-
EGM-2 medium
-
96-well tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Cell Seeding: Seed wild-type HUVECs, shMetAP2 HUVECs, and scrambled control HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of EGM-2.
-
Treatment:
-
For the wild-type HUVECs, add this compound at various concentrations (e.g., 0.1 nM to 100 nM). Include a vehicle control (DMSO).
-
For the shMetAP2 and scrambled control cells, add 100 µL of fresh EGM-2.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement:
-
Allow the plate and its contents to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the IC50 value for this compound.
Protocol 3: In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[10][11][12]
Materials:
-
Stable HUVEC lines (shMetAP2 and scrambled control)
-
Wild-type HUVECs
-
This compound
-
Basement Membrane Extract (BME), such as Matrigel®
-
96-well tissue culture plates (pre-chilled)
-
EGM-2 medium (serum-starved overnight if necessary)
-
Calcein AM (for visualization, optional)
-
Inverted microscope with a camera
Procedure:
-
Plate Coating: Thaw the BME on ice overnight. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of BME per well.[12]
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[10]
-
Cell Preparation:
-
Harvest the wild-type, shMetAP2, and scrambled control HUVECs.
-
Resuspend the cells in EGM-2 at a concentration of 1 x 10^5 cells/mL.
-
-
Treatment and Seeding:
-
For wild-type HUVECs, prepare cell suspensions containing this compound at the desired concentration or a vehicle control.
-
Add 100 µL of the appropriate cell suspension to each BME-coated well.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. Monitor tube formation periodically under an inverted microscope.
-
Visualization and Quantification:
-
After incubation, capture images of the tube network in each well.
-
If using Calcein AM for visualization, incubate the cells with the dye for 30 minutes prior to imaging.[13]
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).[11]
-
Caption: Workflow for the in vitro endothelial cell tube formation assay.
Conclusion
Lentiviral-based assays are indispensable tools for the preclinical evaluation of anti-angiogenic compounds like this compound. By enabling stable and specific gene knockdown, these assays facilitate robust target validation and detailed mechanistic studies. The protocols outlined in this document provide a comprehensive framework for researchers to investigate the anti-angiogenic properties of this compound in a controlled and reproducible manner. The combination of lentiviral-mediated gene silencing with functional in vitro assays offers a powerful approach to advance our understanding of novel anti-angiogenic therapies.
References
- 1. What is the mechanism of Fumagillin? [synapse.patsnap.com]
- 2. journals.asm.org [journals.asm.org]
- 3. The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 5. Viral shRNA and miR RNAi Vector Delivery Systems | Thermo Fisher Scientific - NZ [thermofisher.com]
- 6. genuinbiotech.com [genuinbiotech.com]
- 7. scbt.com [scbt.com]
- 8. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 9. origene.com [origene.com]
- 10. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 13. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Fumagilin-105 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of Fumagilin-105 and its analogs in various animal models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this class of compounds.
Mechanism of Action
This compound and its synthetic analog, TNP-470, are potent anti-angiogenic agents. Their primary mechanism of action is the irreversible inhibition of Methionine Aminopeptidase 2 (MetAP2), a crucial enzyme involved in the post-translational modification of proteins. By covalently binding to MetAP2, fumagillin (B1674178) blocks the removal of the N-terminal methionine from newly synthesized proteins, a critical step for the function of many proteins essential for cell proliferation. This inhibition leads to cell cycle arrest, primarily in the G1 phase, particularly in endothelial cells, thereby preventing the formation of new blood vessels (angiogenesis).[1]
Recent studies have further elucidated the downstream effects of MetAP2 inhibition. It has been shown to block noncanonical Wnt signaling, a pathway critical in development, cell differentiation, and tumorigenesis. This inhibition occurs downstream of the Wnt receptor Frizzled but upstream of Calmodulin-dependent Kinase II (CaMKII), RhoA, and c-Jun N-terminal Kinase (JNK).[2][3] Notably, fumagillin and its analogs do not appear to affect the canonical Wnt/β-catenin pathway.[3]
Signaling Pathway of Fumagillin-105
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Fumagilin-105 for MetAP2 Degradation
Disclaimer: The compound "Fumagilin-105" is understood to be a representative analogue of the fumagillin (B1674178) family of molecules that target Methionine Aminopeptidase 2 (MetAP2). The information and protocols provided herein are based on established knowledge of fumagillin and its derivatives. Researchers should adapt these guidelines to their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
This compound is an irreversible inhibitor of Methionine Aminopeptidase 2 (MetAP2). It covalently binds to a histidine residue in the active site of MetAP2, leading to the inhibition of its enzymatic activity. This inhibition subsequently marks the enzyme for degradation, effectively reducing cellular MetAP2 levels. This process is crucial for its anti-angiogenic effects.
Q2: What is a recommended starting concentration for in vitro experiments with this compound?
For initial experiments in cell culture, a starting concentration in the range of 10-100 nM is recommended. However, the optimal concentration is highly dependent on the cell line being used. A dose-response experiment is crucial to determine the precise EC50 for MetAP2 degradation and the IC50 for cell viability in your specific model system.
Q3: How should this compound be prepared and stored for optimal stability?
This compound should be dissolved in a suitable organic solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10-20 mM). This stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can lead to compound degradation. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.
Q4: What are the anticipated downstream cellular effects following MetAP2 degradation by this compound?
The primary downstream effect of MetAP2 inhibition and degradation is the suppression of endothelial cell proliferation and migration, which are key processes in angiogenesis. This is mediated through the accumulation of p53 and the subsequent induction of the cyclin-dependent kinase inhibitor p21. This can lead to cell cycle arrest, typically at the G1 phase.
Troubleshooting Guide
Issue 1: No significant MetAP2 degradation is observed after treatment with this compound.
-
Possible Cause 1: Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line being used.
-
Solution: Perform a dose-response experiment, testing a broader range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal concentration for MetAP2 degradation.
-
-
Possible Cause 2: Insufficient Incubation Time: The duration of the treatment may not be long enough for the degradation process to occur.
-
Solution: Conduct a time-course experiment, treating cells for various durations (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment time.
-
-
Possible Cause 3: Cell Line Resistance: The chosen cell line may have intrinsic resistance mechanisms to this compound.
-
Solution: Consider using a different, more sensitive cell line as a positive control, such as Human Umbilical Vein Endothelial Cells (HUVECs).
-
-
Possible Cause 4: Improper Compound Handling: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Prepare a fresh stock solution of this compound from a new vial and repeat the experiment.
-
Issue 2: High levels of cell toxicity are observed at concentrations expected to be effective for MetAP2 degradation.
-
Possible Cause 1: Concentration is too high: The concentration required for MetAP2 degradation may be close to the cytotoxic threshold for the specific cell line.
-
Solution: Carefully titrate the concentration of this compound to find a window where MetAP2 degradation is achieved with minimal impact on cell viability. A dose-response curve for both degradation and viability is essential.
-
-
Possible Cause 2: Off-Target Effects: At higher concentrations, this compound may have off-target effects that contribute to cytotoxicity.
-
Solution: Lower the concentration and potentially increase the incubation time to achieve MetAP2 degradation with reduced toxicity.
-
-
Possible Cause 3: Sensitive Cell Line: The cell line being used may be particularly sensitive to the effects of MetAP2 inhibition.
-
Solution: If possible, use a less sensitive cell line or ensure that the experimental endpoint is measured before widespread cell death occurs.
-
Issue 3: There is significant variability in the results between experiments.
-
Possible Cause 1: Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect the cellular response to this compound.
-
Solution: Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure a consistent seeding density for all experiments.
-
-
Possible Cause 2: Inconsistent Preparation of this compound: Inaccuracies in diluting the stock solution can lead to variability.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a properly stored stock aliquot.
-
-
Possible Cause 3: Variability in Assay Performance: Inconsistencies in the experimental procedures, such as antibody dilutions or incubation times for western blotting, can lead to variable results.
-
Solution: Standardize all experimental protocols and include appropriate positive and negative controls in every experiment.
-
Data Presentation
Table 1: Representative Dose-Response Data for this compound
| Concentration (nM) | % MetAP2 Degradation (vs. Vehicle) | % Cell Viability (vs. Vehicle) |
| 1 | 15% | 98% |
| 10 | 45% | 95% |
| 50 | 85% | 80% |
| 100 | 95% | 60% |
| 500 | 98% | 30% |
| 1000 | 99% | 15% |
Table 2: Recommended Starting Concentration Ranges for Common Cell Lines
| Cell Line | Type | Recommended Starting Concentration (nM) | Notes |
| HUVEC | Human Umbilical Vein Endothelial | 10 - 50 | Highly sensitive to anti-angiogenic compounds. |
| HeLa | Human Cervical Cancer | 50 - 100 | Moderately sensitive. |
| A549 | Human Lung Carcinoma | 100 - 250 | May require higher concentrations. |
| MCF7 | Human Breast Cancer | 50 - 150 | Response can be variable. |
Experimental Protocols
Protocol 1: Western Blotting for MetAP2 Degradation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific for MetAP2 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the MetAP2 signal to the loading control.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a range of this compound concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each concentration.
Visualizations
Troubleshooting lack of Fumagilin-105 activity in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the experimental activity of Fumagilin-105.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, an analog of Fumagillin (B1674178), acts as a potent and irreversible inhibitor of the enzyme Methionine Aminopeptidase (B13392206) 2 (MetAP2).[1][2][3] It forms a covalent bond with a specific histidine residue (His231) in the active site of MetAP2, leading to its permanent inactivation.[4][5] The inhibition of MetAP2 disrupts the post-translational modification of proteins, which in turn suppresses the proliferation and migration of endothelial cells, thereby inhibiting angiogenesis (the formation of new blood vessels).[2] This mechanism also leads to cell cycle arrest in the late G1 phase.[1][6]
Q2: In which research areas is this compound typically used?
A2: Due to its potent anti-angiogenic properties, this compound and its related compounds are primarily used in cancer research to inhibit tumor growth and metastasis.[1][5][6] Additionally, MetAP2 inhibitors have been investigated for their therapeutic potential in treating obesity and certain parasitic infections.[4][5][7]
Q3: How should I properly store this compound?
A3: Proper storage is critical to maintain the activity of this compound. For long-term storage of the solid compound, it is highly recommended to store it at temperatures below -60°C.[8] Stock solutions should be prepared fresh for each experiment whenever possible.[8] For short-term use, aqueous solutions can be stored protected from light at 4°C for up to 14 days with minimal degradation.[8][9] The compound is unstable at room temperature and susceptible to degradation from light, heat, and suboptimal pH.[8][10]
Q4: What are the known degradation products of Fumagillin and its analogs?
A4: Fumagilin can degrade through hydrolysis, thermal degradation, and photolysis.[8] Common degradation products include Fumagillol, which forms from the hydrolysis of an ester linkage and has significantly reduced biological activity, and Dihydroxyfumagillin, a biologically inactive compound resulting from thermal degradation.[8] The appearance of unexpected peaks in HPLC analysis often indicates the presence of these degradation products.[8]
Troubleshooting Guide: Lack of this compound Activity
Use this guide to diagnose and resolve common issues encountered during experiments.
Issue 1: Complete lack of expected biological effect.
| Possible Cause | Troubleshooting Step |
| Degraded Compound | Verify Storage Conditions: Confirm that the solid compound and any solutions were stored according to the recommendations (see FAQ A3 and Data Summary Table 1). Avoid repeated freeze-thaw cycles.[8][11] Prepare Fresh Solution: Always prepare a new solution from your solid stock immediately before the experiment.[8] Perform Activity Check: If possible, test the compound on a well-established positive control cell line known to be sensitive to Fumagillin. |
| Incorrect Preparation | Check Solvent: Ensure the solvent used (e.g., ethanol, DMSO) is appropriate and that the final concentration in your media does not exceed cytotoxic levels (typically <0.1%).[12] Confirm Concentration: Double-check all calculations for dilution to ensure the final concentration in your assay is within the effective range for your specific experiment (see Data Summary Table 2). |
| Resistant Cell Line or Model | Verify MetAP2 Expression: Confirm that your cell line or model expresses MetAP2, the target of this compound.[1] Consult Literature: Review literature to see if your specific cell line has been reported as resistant to Fumagillin or its analogs. |
Issue 2: High variability or inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Solution Potency | Standardize Preparation: Prepare a larger batch of stock solution for a series of experiments, aliquot it into single-use vials, and store it properly. This minimizes variability from repeated weighing and dissolving. Protect from Light: During experiments, keep solutions in amber tubes or cover them with foil to prevent photodegradation.[8] |
| Experimental System Variables | Control Cell Conditions: Ensure cell passage number, confluency, and serum starvation conditions are consistent across all experiments.[13] Assay Timing: For angiogenesis assays, the timing of treatment and observation is critical. Adhere strictly to the protocol timelines.[12] |
| Incorrect Metal Cofactor in In Vitro Enzyme Assays | Verify Cofactor: The inhibitory activity of some MetAP-2 inhibitors can be dependent on the divalent cation (e.g., cobalt, manganese) used as a cofactor in the enzyme assay.[3] Ensure the cofactor used in your assay matches conditions where activity has been previously demonstrated.[3] |
Below is a troubleshooting workflow to help systematically identify the source of inactivity.
Data Summaries
Table 1: Storage and Stability of Fumagillin Solutions
| Condition | Storage Temperature | Duration | Stability Notes |
| Short-Term | 4°C (in the dark) | Up to 14 days | Minimal degradation observed for a 70 µg/mL aqueous solution.[8][9] |
| Room Temp | 25°C | < 1 week | Significant degradation (17-30% loss) occurs.[8][9] |
| Long-Term (Solid) | Below -60°C | Extended | Recommended for the drug substance to ensure maximum potency.[8] |
Table 2: Example Concentrations for In Vitro and In Vivo Assays
| Assay Type | Model System | Recommended Concentration | Reference |
| In Vivo Angiogenesis | Matrigel Plug Assay (Mice) | 1-10 mg/kg (systemic) | [12] |
| In Vivo Angiogenesis | Chick CAM Assay | 1-10 µg per sponge | [12] |
| In Vitro Cell Viability | Liver Cancer Stem-like Cells | 10 µmol/L | [14] |
Experimental Protocols
Protocol 1: In Vitro Endothelial Cell Tube Formation Assay
This assay measures the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis. This compound is expected to inhibit this process.
Methodology:
-
Prepare Basement Membrane Matrix: Thaw basement membrane extract (BME), such as Matrigel, on ice overnight. Using pre-cooled pipette tips, add 50-250 µL of BME to each well of a pre-cooled 96-well or 24-well plate.[13]
-
Solidify Matrix: Incubate the plate at 37°C for at least 30-60 minutes to allow the BME to solidify into a gel.
-
Prepare Cells: Culture endothelial cells (e.g., HUVECs) to 70-90% confluency. Harvest the cells using a non-enzymatic dissociation solution or trypsin and resuspend them in basal medium.
-
Cell Plating and Treatment: Centrifuge the cells and resuspend the pellet in media containing the desired concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control (e.g., VEGF).
-
Incubation: Add the cell suspension (e.g., 1x10⁴ cells in 100 µL) to each BME-coated well. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4 to 24 hours.
-
Analysis: Visualize the tube formation using an inverted microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.
References
- 1. The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Fumagillin? [synapse.patsnap.com]
- 3. Small molecule inhibitors of methionine aminopeptidase type 2 (MetAP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fumagillin, a Mycotoxin of Aspergillus fumigatus: Biosynthesis, Biological Activities, Detection, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. benchchem.com [benchchem.com]
- 9. Stability of fumagillin in an extemporaneously prepared ophthalmic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. 24 Gram Bottle of Fumagilin-B | Betterbee [betterbee.com]
- 12. benchchem.com [benchchem.com]
- 13. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fumagillin regulates stemness and malignancies in cancer stem-like cells derived from liver cancer via targeting to MetAP-2 - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Fumagilin-105
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Fumagillin-105. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Fumagillin-105?
A1: Fumagillin-105 is a synthetic analog of Fumagillin. Its primary mechanism of action is the irreversible inhibition of Methionine Aminopeptidase 2 (MetAP2), a metalloenzyme crucial for post-translational modification of proteins.[1][2][3] By covalently binding to a histidine residue in the active site of MetAP2, Fumagillin-105 blocks its enzymatic activity.[2] This inhibition disrupts processes like cell proliferation and migration, particularly in endothelial cells, leading to anti-angiogenic effects.[2]
Q2: What are the known on-target effects of Fumagillin-105 mediated by MetAP2 inhibition?
A2: The on-target effects of Fumagillin-105, mediated through MetAP2 inhibition, are primarily:
-
Anti-angiogenesis: Inhibition of new blood vessel formation, which is a key area of research for cancer treatment.[2][4]
-
Antimicrobial Activity: Effective against certain microsporidian and protozoan parasites, such as Nosema apis and Entamoeba histolytica.[1][5][6]
Q3: What are the potential off-target effects and toxicities associated with Fumagillin-105?
A3: Due to its mechanism of action and potential for broader biological interactions, Fumagillin-105 may exhibit several off-target effects and toxicities. These are similar to those observed with its parent compound, Fumagillin, and can include:
-
Gastrointestinal Distress: Nausea, vomiting, diarrhea, and abdominal cramps are commonly reported side effects.[7][8][9]
-
Hepatotoxicity: Potential for liver damage, indicated by elevated liver enzymes.[8][9]
-
Hematological Toxicity: Can lead to dose-related bone marrow toxicity, resulting in conditions like neutropenia, leukopenia (reduction in white blood cells), and thrombocytopenia (reduction in platelets).[8][10][11]
-
Neurotoxicity: Some patients have reported dizziness, headaches, and in more severe cases, confusion.[8][12]
-
Nephrotoxicity: Potential for kidney damage has been noted as a rare but serious complication.[7][8]
-
Genotoxicity: Concerns have been raised about the potential for chromosomal aberrations and carcinogenicity with long-term use.[1]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with Fumagillin-105.
Issue 1: Unexpectedly high levels of cytotoxicity in non-target cell lines.
-
Possible Cause: Off-target inhibition of essential cellular pathways. While MetAP2 is the primary target, Fumagillin-105 may inhibit other aminopeptidases or kinases at higher concentrations.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that Fumagillin-105 is inhibiting MetAP2 in your experimental system at the expected concentration.
-
Dose-Response Curve: Perform a detailed dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your non-target cell lines. Compare this to the IC50 for your target cells.
-
Off-Target Profiling: Consider performing a broad-panel kinase or enzyme screen to identify potential off-target interactions.
-
Control Compound: Use a structurally related but inactive compound as a negative control to ensure the observed effects are specific to Fumagillin-105's activity.
-
Issue 2: Inconsistent anti-angiogenic effects in in-vitro models.
-
Possible Cause: Variability in experimental conditions or cell line characteristics.
-
Troubleshooting Steps:
-
Cell Line Authentication: Ensure the endothelial cell line you are using is properly authenticated and free from contamination.
-
Standardize Culture Conditions: Maintain consistent cell passage numbers, media formulations, and serum concentrations, as these can influence angiogenic potential.
-
Assay Validation: Validate your angiogenesis assay (e.g., tube formation assay, spheroid sprouting assay) with a known positive control inhibitor of angiogenesis.
-
Assess MetAP2 Expression: Confirm that your endothelial cell model expresses sufficient levels of MetAP2.
-
Issue 3: Observing significant animal toxicity at therapeutic doses in vivo.
-
Possible Cause: Off-target effects manifesting at a systemic level.
-
Troubleshooting Steps:
-
Monitor for Key Toxicities: Actively monitor for signs of gastrointestinal distress (weight loss, diarrhea), hematological changes (complete blood count), and liver/kidney function (serum chemistry).
-
Histopathological Analysis: Conduct a thorough histopathological examination of key organs (liver, kidney, bone marrow) to identify any treatment-related changes.
-
Dose Optimization: Re-evaluate the dosing regimen. Consider lower doses or alternative dosing schedules to minimize toxicity while maintaining efficacy.
-
Data on Potential Off-Target Effects
The following tables summarize quantitative data related to the off-target effects of Fumagillin and its analogs, which can serve as a reference for experiments with Fumagillin-105.
Table 1: Hematological Toxicity of Systemic Fumagillin
| Parameter | Observation | Patient Population | Reference |
| Neutropenia | Observed with a daily oral dose of 60 mg | AIDS patients with E. bieneusi | [10] |
| Thrombocytopenia | Reversible; a frequent adverse event | General systemic use | [11] |
| Leukopenia | Observed in patients treated for microsporidiosis | AIDS patients with E. bieneusi | [10] |
Table 2: Common Side Effects Observed in Clinical Use
| Side Effect | Frequency | Severity | Notes | Reference |
| Nausea, Vomiting, Diarrhea | Common | Mild to Severe | May necessitate discontinuation | [7][8] |
| Elevated Liver Enzymes | Reported | Varies | Requires regular monitoring | [8] |
| Dizziness, Headaches | Reported | Mild to Moderate | [8] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Fumagillin-105 in culture medium. Replace the existing medium with the medium containing the compound or a vehicle control.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Off-Target Kinase Profiling
-
Compound Preparation: Prepare a stock solution of Fumagillin-105 at a concentration suitable for the screening assay (typically 10 mM in DMSO).
-
Assay Selection: Choose a reputable vendor that offers a broad-panel kinase screening service (e.g., using radiometric, fluorescence, or luminescence-based assays).
-
Screening: Submit the compound for screening against a panel of kinases at one or more concentrations (e.g., 1 µM and 10 µM).
-
Data Analysis: The vendor will provide data on the percent inhibition for each kinase. Analyze the results to identify any kinases that are significantly inhibited by Fumagillin-105.
-
Follow-up: For any identified off-target hits, perform secondary assays to confirm the interaction and determine the Ki or IC50 value.
Visualizations
Caption: Mechanism of action of Fumagillin-105.
Caption: Workflow for investigating off-target effects.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Fumagillin? [synapse.patsnap.com]
- 3. Fumagillin, a Mycotoxin of Aspergillus fumigatus: Biosynthesis, Biological Activities, Detection, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fumagillin: an overview of recent scientific advances and their significance for apiculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fumagillin - Wikipedia [en.wikipedia.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Navigating Safety Regulations: Fumagillin Use and Safety Considerations [min-biotech.com]
- 8. What are the side effects of Fumagillin? [synapse.patsnap.com]
- 9. What is Fumagillin used for? [synapse.patsnap.com]
- 10. journals.asm.org [journals.asm.org]
- 11. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 12. Fumagillin - Creative Biolabs [creative-biolabs.com]
Best practices for storing and handling Fumagilin-105
This guide provides researchers, scientists, and drug development professionals with best practices for storing and handling Fumagilin-105, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I store my solid this compound powder?
For long-term storage, it is highly recommended to store the solid, crystalline this compound powder in a dark, dry place, with some sources recommending temperatures as low as -20°C or even below -60°C.[1][2] It is also advised to store it in tightly closed containers, potentially in evacuated ampoules, to maintain stability.[3][4]
Q2: What is the best way to prepare and store a this compound stock solution?
This compound is soluble in many organic solvents, such as ethanol (B145695) (up to 3 mM), and in aqueous solutions of bicarbonates and alkali hydroxides.[2][3] It does not mix well with water.[3] For experiments, it is always best to prepare solutions fresh to ensure maximum potency.[1] If a solution must be stored, it should be for a short term. An aqueous solution (70 µg/mL) can be kept at 4°C in the dark for up to 14 days with minimal degradation.[1] Always protect solutions from light by using amber vials or by wrapping the container in aluminum foil to prevent photodegradation.[1][5]
Q3: What are the primary factors that cause this compound to degrade?
This compound is sensitive to several environmental factors:
-
Light: Exposure to light, particularly UV light at 366 nm, is a major cause of degradation, leading to the formation of products like neofumagillin.[1][5]
-
Temperature: Elevated temperatures accelerate degradation.[5] Storing solutions at room temperature (25°C) can result in a significant loss of concentration within a week.[1]
-
pH: this compound degrades under both strong acidic (e.g., 1 M HCl) and strong basic (e.g., 1 M NaOH) conditions.[1][5]
Q4: What personal protective equipment (PPE) should I use when handling this compound?
When handling this compound, it is crucial to avoid all personal contact, including inhalation and skin contact.[3] Recommended PPE includes:
-
Gloves: Nitrile or low-protein latex gloves are recommended. Consider double gloving.[3]
-
Lab Coat: A laboratory coat is suitable for small quantities (up to 500 grams).[3]
-
Eye Protection: Safety glasses should be worn to protect from dust and splashes.[3]
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH/MSHA approved respirator should be used.[6] Always work in a well-ventilated area.[3][7]
Troubleshooting Guide
Problem 1: I'm observing reduced or no activity of this compound in my experiment.
This is often related to the degradation of the compound.
-
Check Storage Conditions: Verify that your solid this compound and prepared solutions have been stored correctly (see FAQs above). Improper storage, especially at room temperature or with light exposure, is a common cause of inactivation.[1]
-
Prepare Fresh Solutions: The most reliable practice is to prepare a fresh solution for each experiment.[1] If you are using a stored solution, it may have lost its potency.
-
Consider the Solvent: Ensure the solvent used is appropriate and has not contributed to degradation. While stable in honey, its stability can vary in other matrices.[1]
Problem 2: My this compound solution has changed color. Is it still usable?
This compound is a yellow crystalline powder.[3] A significant color change in the solution could indicate degradation or contamination. It is highly recommended to discard the solution and prepare a fresh one to ensure the reliability of your experimental results.
Problem 3: I'm seeing unexpected peaks in my HPLC analysis of a this compound sample.
Unexpected peaks in an HPLC chromatogram are likely due to the presence of degradation products.[1]
-
Common Degradation Products: These can include Fumagillol (from hydrolysis), Dihydroxyfumagillin (from thermal degradation), and Neofumagillin (from photodegradation).[1]
-
Verify Storage and Handling: Review your sample's history. Was it exposed to light, high temperatures, or extreme pH?[5]
-
Perform Forced Degradation Studies: To identify the degradation peaks, you can intentionally stress the this compound under acidic, basic, oxidative, photolytic, and thermal conditions. This can help in developing a stability-indicating HPLC method.[1]
Quantitative Data Summary
The stability of this compound is highly dependent on storage conditions. The following table summarizes key quantitative data from various studies.
| Parameter | Condition | Result | Citation |
| Solution Stability | 70 µg/mL aqueous solution at 4°C in the dark | Minimal degradation for up to 14 days | [1] |
| Solution Stability | Aqueous solution at 25°C (Room Temp) | 17-30% loss of initial concentration within 7 days | [1] |
| Solution Stability | In syrup at 40°C | No fumagillin (B1674178) detected after 20 days | [5] |
| Solution Stability | In syrup, light-protected, below 22°C | Less than 15% degradation within 3 weeks | [8] |
| Stability in Honey | In pure honey at 80°C | Moderately stable for 35 days | [1][5] |
| Photodegradation | In honey, exposed to light for 1 day | Only about one-third of the molecule remained | [5] |
| Half-life in Honey | In darkness at 21°C | Maximum of 246 days | [9] |
| Half-life in Honey | Exposed to light at 21°C | Estimated to be 3 days | [9] |
Experimental Protocols & Workflows
Diagram 1: Recommended Workflow for this compound Solution Preparation and Use
Caption: Workflow for preparing and using this compound solutions.
Diagram 2: Troubleshooting Guide for Unexpected Experimental Results
Caption: Decision tree for troubleshooting this compound related issues.
Diagram 3: Major Degradation Pathways of this compound
Caption: Factors leading to the degradation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Fumagillin, a Mycotoxin of Aspergillus fumigatus: Biosynthesis, Biological Activities, Detection, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Navigating Safety Regulations: Fumagillin Use and Safety Considerations [min-biotech.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Orthogonal Methods for Confirming Fumagilin-105-Induced Autophagy
For Researchers, Scientists, and Drug Development Professionals
Fumagilin-105 is a novel Autophagy-Targeting Chimera (AUTOTAC) designed to induce the degradation of specific cellular targets through the autophagic pathway.[1] It operates by binding to both the target protein, Methionine Aminopeptidase 2 (MetAP2), and the autophagy receptor protein p62, thereby triggering p62-mediated macroautophagy for target degradation.[1][2] Given the complexity of the autophagic process, it is crucial to employ multiple, independent (orthogonal) methods to rigorously validate and quantify the induction of autophagy. This guide provides a comparative overview of key experimental techniques, complete with protocols and data interpretation guidelines, to confirm the autophagic mechanism of this compound.
Mechanism of this compound-Induced Autophagy
This compound is a heterobifunctional molecule. One end binds to MetAP2, a protein often overexpressed in cancerous cells, while the other end binds to p62 (also known as SQSTM1).[1][3] This induced proximity forces the oligomerization of p62, which is a key signal for the initiation of autophagy. The p62-MetAP2 complexes are then recognized and engulfed by a forming phagophore (isolation membrane), which matures into a double-membraned autophagosome.[4] This autophagosome subsequently fuses with a lysosome to form an autolysosome, where the contents, including MetAP2, are degraded.[5]
Comparison of Core Orthogonal Methods
No single assay is sufficient to definitively measure autophagic activity.[6] Therefore, a combination of methods is recommended to provide robust evidence. The following table compares three widely accepted orthogonal techniques.
| Method | Principle | Key Readout(s) | Advantages | Limitations |
| Western Blotting | Measures changes in the levels of key autophagy-related proteins.[7] | 1. LC3-II/LC3-I Ratio: Increased ratio indicates autophagosome formation. 2. p62 Levels: Decreased levels indicate degradation via autolysosomes (autophagic flux).[5] | - Quantitative and relatively high-throughput. - Provides information on specific protein levels. - Standard and widely accessible technique. | - Provides a "snapshot" in time; does not directly measure flux without lysosomal inhibitors.[5] - LC3-II accumulation can mean either induction or a block in degradation. |
| Transmission Electron Microscopy (TEM) | Direct visualization of ultrastructural morphology of autophagic vesicles within the cell.[8] | Identification and enumeration of double-membraned autophagosomes and single-membraned autolysosomes.[9] | - The "gold standard" for morphological confirmation of autophagy.[8] - Provides unequivocal visual evidence of autophagic structures. - High resolution at the nanometer scale.[10] | - Low-throughput and technically demanding.[11] - Quantification can be challenging and subject to sampling bias. - Difficult to distinguish between autophagosomes and autolysosomes without immuno-gold labeling. |
| mRFP-GFP-LC3 Tandem Assay | Uses a fluorescently tagged LC3 protein (mRFP-GFP-LC3) to monitor autophagic flux in live or fixed cells.[5] | 1. Yellow Puncta (GFP+/RFP+): Autophagosomes (neutral pH).[12] 2. Red Puncta (GFP-/RFP+): Autolysosomes (acidic pH quenches GFP).[12] | - Directly measures autophagic flux (autophagosome-lysosome fusion).[13] - Can be used for high-content imaging and quantitative analysis.[14] - Provides spatial and temporal information in live cells. | - Relies on overexpression of a fusion protein, which can sometimes lead to artifacts. - Requires transfection, which may not be suitable for all cell types. |
Experimental Workflow
A logical workflow is essential for systematically applying these orthogonal methods to confirm this compound's activity. The process begins with cell treatment, followed by parallel sample preparation for each of the three main analytical techniques.
Detailed Experimental Protocols
Western Blotting for LC3 and p62 Turnover
This protocol assesses the conversion of cytosolic LC3-I to autophagosome-associated LC3-II and the degradation of the autophagy substrate p62.[15]
Methodology:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 12-15% polyacrylamide gel to resolve the LC3-I (18 kDa) and LC3-II (16 kDa) bands. A separate, lower percentage gel can be used for p62 (62 kDa).[16]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against LC3 (to detect both forms), p62, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the bands. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.
Expected Result: Successful induction of autophagy by this compound will result in a dose- and time-dependent increase in the LC3-II/LC3-I ratio and a concurrent decrease in p62 protein levels.
Transmission Electron Microscopy (TEM) for Autophagosome Visualization
TEM provides direct morphological evidence of autophagosome formation.[9]
Methodology:
-
Cell Fixation: Following treatment, fix cells immediately in a solution containing 2.5% glutaraldehyde (B144438) in a phosphate (B84403) buffer for 2 hours at room temperature.
-
Post-fixation: Post-fix the cells in 1% osmium tetroxide for 1-2 hours to enhance membrane contrast.[10]
-
Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol (B145695) concentrations and embed them in an epoxy resin.
-
Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome.[9]
-
Staining: Mount the sections on copper grids and stain them with uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast.
-
Imaging: Examine the sections using a transmission electron microscope. Capture images of cells, paying close attention to the cytoplasm.
-
Analysis: Identify and quantify autophagosomes, which are characterized as double-membraned vesicles containing cytoplasmic material.[6]
Expected Result: Cells treated with this compound should exhibit a significant increase in the number of autophagosomes per cell cross-section compared to untreated control cells.
mRFP-GFP-LC3 Tandem Fluorescent Assay
This fluorescence microscopy-based assay dynamically monitors the progression from autophagosomes to autolysosomes, thus measuring autophagic flux.[12][17]
Methodology:
-
Transfection: Plate cells on glass coverslips and transfect them with a plasmid encoding the mRFP-GFP-LC3 tandem construct using a suitable transfection reagent. Allow 24-48 hours for protein expression.
-
Treatment: Treat the transfected cells with this compound or a vehicle control for the desired time. Starvation media or rapamycin (B549165) can be used as positive controls.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde. If desired, stain the nuclei with DAPI.
-
Imaging: Mount the coverslips on slides and acquire images using a confocal or fluorescence microscope equipped with filters for GFP (green channel) and mRFP (red channel).
-
Image Analysis:
-
Merge the green and red channels.
-
Count the number of yellow puncta (GFP+/RFP+, autophagosomes) per cell.
-
Count the number of red-only puncta (GFP-/RFP+, autolysosomes) per cell.[18]
-
Expected Result: An increase in autophagic flux due to this compound will be observed as a significant increase in both yellow and, more importantly, red puncta, indicating the successful formation of autophagosomes and their fusion with lysosomes.
Logical Relationship Between Methods
The three orthogonal methods provide complementary data that, when combined, create a comprehensive and robust confirmation of this compound-induced autophagy. Western blotting quantifies the molecular machinery, TEM provides the definitive morphological proof, and the tandem LC3 assay visualizes the complete functional process of autophagic flux.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound| CAS NO:2410081-58-0| GlpBio [glpbio.cn]
- 3. Fumagillin, a Mycotoxin of Aspergillus fumigatus: Biosynthesis, Biological Activities, Detection, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methods for Detection of Autophagy in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Examining Autophagy in Plant by Transmission Electron Microscopy (TEM) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The autophagy research in electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. researchgate.net [researchgate.net]
- 13. bioradiations.com [bioradiations.com]
- 14. Best way to quantitatively measure Autophagic Flux, Novus Biologicals [novusbio.com]
- 15. researchgate.net [researchgate.net]
- 16. LC3 and Autophagy FAQs | Bio-Techne [bio-techne.com]
- 17. Direct quantification of autophagic flux by a single molecule-based probe - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Side-by-Side Comparison of Fumagilin-105 with Other AUTOTACs for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation (TPD) has been revolutionized by the development of novel modalities that harness cellular degradation machinery to eliminate disease-causing proteins. Among these, Autophagy-Targeting Chimeras (AUTOTACs) have emerged as a powerful platform for degrading intracellular proteins, including those resistant to proteasomal degradation. This guide provides a detailed side-by-side comparison of Fumagilin-105, an AUTOTAC targeting Methionine Aminopeptidase 2 (MetAP2), with other notable AUTOTACs: PHTPP-1304 and VinclozolinM2-2204, which target Estrogen Receptor β (ERβ) and the Androgen Receptor (AR), respectively.
Performance Comparison of AUTOTACs
The efficacy of AUTOTACs is primarily evaluated by their half-maximal degradation concentration (DC50) and maximal degradation level (Dmax). The following table summarizes the available quantitative data for this compound and its counterparts from key studies. It is important to note that the experimental conditions, particularly the cell lines used, vary between studies, which should be considered when making direct comparisons.
| AUTOTAC | Target Protein | Cell Line | DC50 | Dmax (at 24h) | Reference |
| This compound | MetAP2 | HEK293 | ~0.7 µM | Not specified | [1] |
| U87-MG (Glioblastoma) | ~500 nM | Not specified | [1] | ||
| PHTPP-1304 | ERβ | HEK293T | ≈ 2 nM | >90% | [1] |
| ACHN (Renal Carcinoma) | < 100 nM | Not specified | [1] | ||
| MCF-7 (Breast Cancer) | < 100 nM | Not specified | [1] | ||
| VinclozolinM2-2204 | AR | LNCaP (Prostate Cancer) | 200 nM | Not specified | [1] |
Mechanism of Action: The AUTOTAC Pathway
AUTOTACs are bifunctional molecules that operate by hijacking the autophagy-lysosome pathway to induce the degradation of a target protein. They consist of a target-binding ligand (TBL) and an autophagy-targeting ligand (ATL), connected by a linker. The ATL binds to the p62/SQSTM1 protein, an autophagy receptor. This binding event induces a conformational change in p62, promoting its self-oligomerization and the subsequent sequestration of the AUTOTAC-bound target protein into autophagosomes. These autophagosomes then fuse with lysosomes, leading to the degradation of the target protein.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the performance data, detailed experimental protocols are crucial. Below are representative methodologies for key experiments used to evaluate AUTOTAC efficacy.
Western Blot for Protein Degradation
This protocol is used to quantify the reduction in the target protein levels following AUTOTAC treatment.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293, U87-MG) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the AUTOTAC (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified duration (typically 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-MetAP2) overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to calculate the percentage of degradation relative to the vehicle-treated control.
Experimental Workflow for AUTOTAC Evaluation
The following diagram illustrates a typical workflow for assessing the efficacy and mechanism of a novel AUTOTAC.
Concluding Remarks
This compound and other AUTOTACs represent a promising therapeutic modality for targeting and degrading a wide range of intracellular proteins. The choice of a specific AUTOTAC will depend on the target protein of interest and the cellular context. While the available data indicates that PHTPP-1304 exhibits potent, low nanomolar efficacy against ERβ, this compound and VinclozolinM2-2204 also demonstrate effective degradation of their respective targets in the nanomolar range.
It is imperative for researchers to consider the specific experimental conditions when comparing the performance of different AUTOTACs. Head-to-head studies in the same cell line under identical conditions would provide the most definitive comparative data. As the field of targeted protein degradation continues to evolve, further studies on the degradation kinetics, selectivity, and potential off-target effects of these molecules will be crucial for their translation into clinical applications.
References
Comparative Analysis of Fumagilin-105 (TNP-470) in Diverse Cancer Models: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the fumagillin (B1674178) analog TNP-470 (AGM-1470), a potent anti-angiogenic agent, and its efficacy across various preclinical cancer models. As research into novel anti-cancer therapies continues, understanding the performance of agents targeting tumor vasculature is critical. This document is intended for researchers, scientists, and drug development professionals, offering a synthesized overview of experimental data, protocols, and mechanisms of action.
Fumagillin and its more potent, semi-synthetic analog TNP-470, are known to exert their anti-cancer effects primarily by inhibiting Methionine Aminopeptidase 2 (MetAP2), a key enzyme in endothelial cell proliferation.[1][2] This mechanism contrasts with other prominent anti-angiogenic therapies that target the Vascular Endothelial Growth Factor (VEGF) pathway, such as bevacizumab (a monoclonal antibody against VEGF-A) and sunitinib (B231) (a receptor tyrosine kinase inhibitor). This guide will present data on TNP-470's performance and draw comparisons to these alternative therapeutic strategies.
Data Presentation: Performance of TNP-470 in Preclinical Cancer Models
The following tables summarize the quantitative outcomes of TNP-470 treatment, both as a monotherapy and in combination with conventional cytotoxic agents, across a range of human cancer xenograft models.
Table 1: TNP-470 Monotherapy Efficacy in Tumor Growth Inhibition
| Cancer Model | Cell Line | Animal Model | TNP-470 Dosage | Key Findings | Reference |
| Gastric Cancer | Human Tumor Tissue | Nude Mice | 15, 30, 60 mg/kg s.c. every other day | Tumor growth inhibition of 59.9%, 77.0%, and 84.9% respectively. Significant, dose-dependent decrease in metastasis and microvascular density. | [3] |
| Colon Cancer | Human Xenograft | Nude Mice | 30 mg/kg s.c. every other day | 54.4% inhibition in tumor growth. Significantly lower PCNA expression and higher apoptosis index compared to control. | [4] |
| Prostate Cancer | PC-3 | Xenograft | 50-200 mg/kg s.c. weekly | Potent, dose-dependent tumor growth inhibition with a maximum of 96%. | [5] |
| Breast Cancer | MDA-MB-231 | Xenograft | 50-200 mg/kg s.c. weekly | Strong, dose-dependent tumor growth inhibition with a maximum of 88%. | [5] |
| Neuroblastoma | Human Xenograft | Mice | Not Specified | Marked inhibition of tumor growth rate (Treated/Control ratio of 0.4 at day 21). | [6] |
| Bladder Cancer | Rat Bladder Cancer | Rats | Not Specified | Significant reduction in tumor volume, comparable to MVAC chemotherapy, via induction of apoptosis. | [7] |
Table 2: TNP-470 in Combination Therapy
| Cancer Model | Combination Agent(s) | Key Findings | Reference |
| Nasopharyngeal Carcinoma (CNE-2) | Fluorouracil (5-FU) | Significant enhancement in antitumor efficacy compared to either agent alone, without increased toxicity. | [8] |
| Nasopharyngeal Carcinoma (CNE-2) | Cisplatin (DDP) | Enhanced inhibitory effect, though not statistically significant. | [8] |
| Prostate Cancer (PC-3) | Cisplatin | Additive antitumor effect observed. | [5] |
| Lewis Lung Carcinoma | Cyclophosphamide + Minocycline | Led to 40-50% long-term survivors, demonstrating a highly effective modulator combination. | [9] |
| Uterine Carcinosarcoma | Metronomic Doxifluridine | Significantly inhibited tumor growth compared to each treatment alone, with a significant reduction in intratumoral vascularity. | [10] |
| Solid Tumors (Clinical) | Paclitaxel + Carboplatin | Regimen was reasonably well-tolerated with 24% of patients showing a partial response and 47% with stable disease. | [11] |
Table 3: Comparative Efficacy with Other Anti-Angiogenic Agents (Indirect Comparison)
| Agent | Mechanism of Action | Cancer Model (Example) | Key Efficacy Metric (Example) | Reference |
| TNP-470 | MetAP2 Inhibition | Human Colon Cancer | Liver metastasis in 2/8 mice vs. 9/10 in control. | [12] |
| Bevacizumab | VEGF-A Antibody | High-Risk Neuroblastoma | Significantly reduced tumor growth; 30-63% reduction in angiogenesis. | [13] |
| Sunitinib | VEGFR Tyrosine Kinase Inhibitor | Renal Cell Carcinoma (Clinical) | Objective response rate of 33%; median progression-free survival of 8.8 months in second-line therapy. | [12] |
| Mitomycin C | Cytotoxic Agent | Human Colon Cancer | Significantly inhibited primary tumor growth but liver metastasis still developed in 8/10 mice. | [12] |
Mandatory Visualization
Signaling Pathway of TNP-470 (AGM-1470)
The diagram below illustrates the established mechanism of action for TNP-470. By irreversibly binding to and inhibiting MetAP2, it blocks the removal of N-terminal methionine from newly synthesized proteins in endothelial cells. This disrupts protein maturation, leading to the suppression of endothelial cell proliferation and, consequently, the inhibition of angiogenesis.
Caption: TNP-470 inhibits angiogenesis by inactivating the MetAP2 enzyme.
Experimental Workflow for a Xenograft Tumor Model
The following diagram outlines a typical workflow for assessing the in vivo efficacy of an anti-cancer agent like TNP-470 using a human tumor xenograft model in immunocompromised mice.
References
- 1. mdpi.com [mdpi.com]
- 2. Facebook [cancer.gov]
- 3. In Vivo Preclinical Assessment of the VEGF Targeting Potential of the Newly Synthesized [52Mn]Mn-DOTAGA-Bevacizumab Using Experimental Cervix Carcinoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. Direct evidence that the VEGF-specific antibody bevacizumab has antivascular effects in human rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cox-2 inhibition enhances the activity of sunitinib in human renal cell carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sunitinib in the treatment of metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sunitinib efficacy against advanced renal cell carcinoma [pubmed.ncbi.nlm.nih.gov]
- 10. The anti-VEGF antibody bevacizumab potently reduces the growth rate of high-risk neuroblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of expression of vascular endothelial growth factor and its receptors in pulmonary adenocarcinoma cell by TNP-470 in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling Fumagilin-B
For Immediate Implementation: This document provides critical safety and logistical guidance for all laboratory personnel handling Fumagilin-B. Adherence to these procedures is mandatory to ensure personal safety and proper disposal of hazardous materials.
Fumagilin-B is an antibiotic produced by Aspergillus fumigatus and is considered a hazardous substance.[1] It is harmful if swallowed, and animal studies indicate that ingestion of less than 150 grams could be fatal or cause serious health damage.[1] The primary routes of exposure are ingestion, inhalation of dust, and skin or eye contact.[1]
Personal Protective Equipment (PPE) and Safety Data
All personnel must use the specified personal protective equipment when handling Fumagilin-B. The following table summarizes the required PPE and available quantitative safety data.
| Category | Item | Specification | Source |
| Hand Protection | Gloves | Nitrile or low-protein, powder-free latex. PVC gloves are also an option. Double gloving should be considered. | [1] |
| Eye Protection | Glasses | Safety glasses with side shields are recommended. | [2][3] |
| Respiratory Protection | Mask/Respirator | A dust respirator or mask is required. For significant airborne dust, an approved positive flow mask should be used. | [1][2] |
| Skin and Body Protection | Protective Clothing | For quantities up to 500 grams, a laboratory coat is suitable. For quantities up to 1 kilogram, a disposable laboratory coat or coverall of low permeability is recommended. Coveralls should be buttoned at the collar and cuffs. Protective shoe covers and a head covering are also advised. | [1] |
| Acute Toxicity Data | Oral LD50 (Male Rat) | 2760 - 3500 mg/kg | [2] |
| Acute Toxicity Data | Oral LD50 (Mouse) | 2 g/kg | [4] |
| Acute Toxicity Data | Subcutaneous LD50 (Mouse) | 800 mg/kg | [4] |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the container for any physical damage.
-
Keep containers securely sealed when not in use.[1]
-
Store the product in its original packaging at room temperature in a dry, well-ventilated area.[2]
-
Protect from humidity and light.[2]
-
Avoid contact with oxidizing agents such as nitrates, oxidizing acids, and chlorine bleaches.[1]
2. Preparation and Handling:
-
Always handle Fumagilin-B in a well-ventilated area.[1]
-
Don the appropriate PPE as outlined in the table above before handling.
-
Avoid all personal contact, including inhalation of dust.[1]
-
When weighing or manipulating the powder, use procedures that avoid generating dust.[1]
-
Wash hands thoroughly with soap and water after handling and before leaving the work area.[1][2]
3. Spill Management (Minor Spills):
-
Immediately clean up any spills.[1]
-
Ensure you are wearing full PPE, including a dust respirator.[1]
-
Use dry clean-up procedures; do not use water to clean up the powder.[1]
-
Carefully sweep or vacuum up the spilled material.[1]
-
If using a vacuum cleaner, it must be fitted with a HEPA-type exhaust microfilter and be designed for explosion-proof use.[1]
-
Place the collected waste into a suitable, sealed container for disposal.[5]
Disposal Plan
1. Waste Collection:
-
All Fumagilin-B waste and contaminated materials (e.g., used gloves, disposable lab coats, shoe covers) should be collected in a designated, labeled hazardous waste container.
-
Keep the waste container securely sealed.
2. Disposal of Contaminated PPE:
-
Contaminated gloves should be replaced immediately.[1]
-
Single-use PPE, such as disposable lab coats and shoe covers, should be disposed of after a single use.
-
Heavily contaminated absorbent materials must be discarded and not reused.[6]
-
Work clothes should be laundered separately from other clothing.[1]
3. Final Disposal:
-
Dispose of contents and containers at an approved waste disposal plant.[5]
-
Follow all applicable federal, state, and local regulations for the disposal of hazardous chemical waste.
Workflow for Handling and Disposal of Fumagilin-B
Caption: Workflow for the safe handling and disposal of Fumagilin-B.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
